1-Methyl-3,5-dinitro-1H-pyridin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3,5-dinitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVELJVEBLWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394381 | |
| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14150-94-8 | |
| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3,5-dinitro-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Physicochemical Properties
This compound is a yellow, solid organic compound.[1] Its chemical structure is characterized by a pyridinone ring system with a methyl group at the N-1 position and two nitro groups at the C-3 and C-5 positions. These electron-withdrawing nitro groups significantly influence the compound's reactivity.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 14150-94-8 | [1][2][3] |
| Molecular Formula | C₆H₅N₃O₅ | [1][2] |
| Molecular Weight | 199.12 g/mol | [1][2][3] |
| Melting Point | 174-178 °C | [2][3] |
| 176-182 °C | [1] | |
| Boiling Point (Predicted) | 289.5 ± 40.0 °C at 760 mmHg | |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |
| LogP | -1.21 | |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |
| λmax | 308 nm (H₂O) | [2][4] |
| Appearance | Yellow powder | [1] |
| Assay | ≥ 97% | [3] |
Experimental Protocols
While detailed experimental protocols for the determination of each physicochemical property are not extensively published, a general synthesis protocol for this compound has been described.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the nitration of 1-methyl-2-pyridone.[4]
Materials:
-
1-methyl-2-pyridone
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches while maintaining the temperature at 100 °C.
-
Heat the reaction mixture at this temperature overnight.
-
After the reaction is complete, pour the mixture into ice (1400 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water to afford this compound.
Characterization: The product can be characterized using techniques such as ¹H NMR spectroscopy. For example, in CDCl₃, the expected peaks are: δ 9.05 (d, 1H), 8.90 (d, 1H), 3.80 (s, 3H).[4]
Chemical Reactivity and Applications
Due to its electron-deficient nature, this compound is a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions.[1] The electron-withdrawing nitro and carbonyl groups make the pyridone ring susceptible to nucleophilic attack. This reactivity allows it to serve as a key building block for more complex molecules.
The compound is utilized in several areas of chemical research and development:
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical agents.[1]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]
-
Material Science: It finds application in the development of specialized polymers and coatings.[1]
Role in Nucleophilic Ring Transformation
1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations. Its electron deficiency and the presence of a good leaving group facilitate these reactions. For instance, it can react with a ketone and a nitrogen source in a three-component ring transformation to produce nitropyridines.
Visualizing Chemical Pathways
The following diagrams illustrate the synthesis and a key reaction pathway of this compound.
Caption: Synthetic workflow for this compound.
Caption: Generalized nucleophilic substitution pathway.
References
An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This technical guide provides a comprehensive overview of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and key applications, presenting data in a structured and accessible format.
Chemical Identity and Structure
This compound is a versatile chemical intermediate recognized for its utility in various fields of organic synthesis.[1]
The structure of the molecule is characterized by a pyridin-2-one ring, substituted with a methyl group at the nitrogen atom (position 1) and two nitro groups at positions 3 and 5. The electron-withdrawing nature of the nitro and carbonyl groups significantly reduces the electron density of the pyridine ring, making it an excellent substrate for nucleophilic reactions.[7]
Structural Representations:
-
SMILES: CN1C=C(C=C(C1=O)--INVALID-LINK--=O)--INVALID-LINK--=O[3]
-
InChI: 1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3[3]
-
InChI Key: QARVELJVEBLWGK-UHFFFAOYSA-N[3]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Molecular Weight | 199.12 g/mol | [1][3][5] |
| Appearance | Yellow powder to light orange/green crystals | [1][6] |
| Melting Point | 174-182 °C | [1][3][5] |
| Boiling Point | 289.5 ± 40.0 °C (Predicted) | [5][8] |
| Purity | ≥97-99% (HPLC) | [1][3] |
| UV Maximum (λmax) | 308 nm (in H₂O) | [5][9] |
| LogP (Octanol/Water) | -0.874 to -1.21 | [5][10] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [10] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound from 1-Methyl-2-pyridone [7][9]
This protocol describes the nitration of 1-methyl-2-pyridone to yield the target compound.
Materials:
-
1-Methyl-2-pyridone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, carefully add 300 mL of concentrated sulfuric acid to 33.47 g (0.306 mol) of 1-methyl-2-pyridone with stirring.
-
Heat the mixture to 100 °C.
-
Slowly add 120 mL of concentrated nitric acid to the stirred mixture in batches, maintaining the temperature at 100 °C.
-
Continue heating the reaction mixture at 100 °C overnight.
-
After the reaction is complete, cool the mixture and pour it into 1400 mL of ice-water.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the collected precipitate thoroughly with water to remove any residual acid.
-
Dry the product to obtain this compound. (Expected yield: ~30%).[9]
Characterization:
-
The product can be characterized by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 9.05 (d, 1H), 8.90 (d, 1H), 3.80 (s, 3H).[9]
Applications and Reactivity
This compound serves as a valuable intermediate in several areas of chemical synthesis due to its enhanced reactivity.[1]
Key Applications:
-
Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections.[1]
-
Agricultural Chemistry: The compound is a precursor for the synthesis of herbicides.[1]
-
Organic Synthesis: It is used as a nucleophilic reagent and participates in reactions such as the efficient production of carbamates from primary amines without the need for reducing agents.[9] It is also an excellent substrate for three-component ring transformation (TCRT) reactions.[7]
-
Materials Science: It finds application in the development of specialized polymers and coatings.[1]
-
Explosives Manufacturing: The presence of two nitro groups makes it suitable for use in the formulation of explosives.[1]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Synthesis pathway of this compound from pyridine.
Caption: Role in Three-Component Ring Transformation (TCRT) reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS: 14150-94-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97 14150-94-8 [sigmaaldrich.com]
- 4. CAS # 14150-94-8, this compound - chemBlink [ww.chemblink.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 1-Methyl-3,5-dinitro-2-pyridone | 14150-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | 14150-94-8 [chemicalbook.com]
- 10. 1-Methyl-3,5-dinitro-2(1H)-pyridinone | CAS#:14150-94-8 | Chemsrc [chemsrc.com]
In-Depth Technical Guide to the Spectral Data of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition and synthesis.
Spectroscopic Data
The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.05 | d | 1H | H-6 |
| 8.90 | d | 1H | H-4 |
| 3.80 | s | 3H | N-CH₃ |
IR Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1550 - 1500 |
| Symmetric NO₂ Stretch | 1370 - 1320 |
| C=O Stretch (Amide) | 1700 - 1650 |
| C=C and C=N Stretch | 1600 - 1450 |
| C-H Stretch (Aromatic/Methyl) | 3100 - 2850 |
Experimental Protocols
Detailed methodologies for the synthesis of the title compound and the acquisition of its spectral data are provided below.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the nitration of 1-methyl-2-pyridone.[1]
Procedure:
-
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches at a temperature of 100 °C.[1]
-
Heat the reaction mixture at this temperature overnight.[1]
-
After the reaction is complete, pour the mixture into 1400 mL of ice.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Wash the precipitate with water to afford this compound. The reported yield is approximately 30% (18.66 g).[1]
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-25 mg of the solid this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.[1]
-
Solvent: CDCl₃.[1]
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Parameters: Standard acquisition parameters for ¹H NMR are typically employed. This includes a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Scans: Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to running the sample spectrum.
Logical Relationships and Reactivity
This compound is a key intermediate in various organic transformations, primarily due to the electron-withdrawing nature of the nitro groups and the pyridinone ring system. This makes it susceptible to nucleophilic attack.
Synthesis and primary reactivity of the title compound.
The diagram above illustrates the synthetic pathway from 1-methyl-2-pyridone to this compound via nitration. The resulting dinitro compound is highly activated towards nucleophilic attack, leading to various ring-transformed products, which is a key aspect of its utility in synthetic chemistry.
References
In-Depth Technical Guide: Solubility of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in common laboratory solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. Consequently, this document focuses on providing a detailed theoretical framework for predicting its solubility based on its molecular structure, alongside general solubility characteristics of structurally related nitroaromatic compounds. Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be applied to this compound in a laboratory setting.
Predicted Solubility Profile of this compound
In the absence of specific experimental data, the solubility of this compound can be predicted by analyzing its molecular structure. The molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions: a pyridinone ring, a methyl group, and two nitro groups.
-
Polarity: The presence of two electron-withdrawing nitro groups (-NO₂) and a carbonyl group (C=O) within the pyridinone ring introduces significant polarity to the molecule. The nitrogen and oxygen atoms in these groups create partial negative charges, while the adjacent carbon and nitrogen atoms bear partial positive charges. This makes the molecule polar.
-
Hydrogen Bonding: The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to form strong hydrogen bond networks with protic solvents like water.
-
Log P: A predicted octanol-water partition coefficient (log Pow) of -0.874 suggests that the compound is more hydrophilic than lipophilic.[1] This value indicates a preference for the aqueous phase over an octanol phase, suggesting some degree of water solubility.
Based on these structural features, the following qualitative solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol): Due to its polar nature, some solubility in polar protic solvents is expected. However, the lack of a hydrogen bond donor may limit its solubility in water compared to compounds that can both donate and accept hydrogen bonds. Its solubility is likely to be higher in alcohols like ethanol, which have both a polar hydroxyl group and a nonpolar alkyl chain.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): High solubility is predicted in polar aprotic solvents. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Solvents like DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected in nonpolar solvents. While the pyridinone ring has some aromatic character, the strong polarity imparted by the nitro and carbonyl groups will likely make it immiscible or poorly soluble in nonpolar environments.
General Solubility of Nitroaromatic Compounds
Aromatic nitro compounds are generally characterized as being sparingly soluble in water, with their solubility decreasing as the size of the aromatic system increases.[2] However, they are typically readily soluble in a wide range of organic solvents.[2] This general trend aligns with the predicted solubility profile for this compound.
Quantitative Solubility Data
As of the date of this report, a thorough search of available scientific literature and chemical databases has not yielded any specific quantitative solubility data (e.g., in g/L or mol/L at a given temperature) for this compound in any common solvents. A safety data sheet for the compound explicitly states "Water solubility: No data available".[1]
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Data Not Available | - | - |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following generalized experimental protocol, based on the common "shake-flask" method, is recommended.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the initial volume of the solvent.
-
Spectroscopic/Chromatographic Method: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound, or HPLC with a suitable detector) to determine the concentration of this compound.
-
Data Analysis:
Calculate the solubility in the desired units (e.g., mg/mL, g/L, mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
Caption: General experimental workflow for determining the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, a qualitative assessment based on its molecular structure suggests it is a polar molecule with likely good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide can be employed. The lack of published data highlights an opportunity for further research into the physicochemical properties of this compound.
References
An In-depth Technical Guide on the Thermal Stability of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
Disclaimer: Limited direct experimental data on the thermal stability of 1-Methyl-3,5-dinitro-1H-pyridin-2-one is available in the public domain. This guide provides a comprehensive overview based on the known properties of this compound, general protocols for the analysis of energetic materials, and the thermal behavior of structurally analogous compounds.
Introduction
This compound is a nitroaromatic compound of interest due to its energetic properties. The presence of two nitro groups on the pyridinone backbone suggests a potential for rapid energy release upon thermal stimulation. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and potential applications in various fields, including as an energetic material or a precursor in chemical synthesis. This document outlines the known physical properties, a detailed protocol for its synthesis, proposed methodologies for assessing its thermal stability, and potential decomposition pathways based on related chemical structures.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃O₅ | [1] |
| Molecular Weight | 199.12 g/mol | [1] |
| CAS Number | 14150-94-8 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 174 - 178 °C | [1] |
| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the nitration of 1-methyl-2-pyridone.[4]
Materials:
-
1-methyl-2-pyridone
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
In a suitable reaction vessel, add 1-methyl-2-pyridone to concentrated sulfuric acid with stirring.
-
Heat the mixture to the desired reaction temperature.
-
Carefully add fuming nitric acid dropwise to the stirred mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for several hours to ensure complete nitration.
-
Cool the reaction mixture to room temperature and then pour it slowly over a large volume of crushed ice with vigorous stirring.
-
The precipitate, this compound, is collected by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual acid.
-
Dry the product under vacuum to obtain the purified this compound.
A schematic of the synthesis workflow is provided below.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound CAS#: 14150-94-8 [chemicalbook.com]
- 3. This compound | CAS: 14150-94-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one: Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-Methyl-3,5-dinitro-1H-pyridin-2-one (CAS No: 14150-94-8). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a solid, nitro-substituted pyridinone derivative. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃O₅ | |
| Molecular Weight | 199.12 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 174 - 178 °C | [1] |
| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [1][2] |
| Flash Point | Not applicable | |
| Water Solubility | No data available | [1] |
| Partition Coefficient (log Pow) | -0.874 | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazard is acute oral toxicity.[3]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[3] / H302: Harmful if swallowed |
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Danger[3] or Warning
-
Hazard Statements: H301 (Toxic if swallowed)[3] or H302 (Harmful if swallowed).
-
Precautionary Statements: P264, P270, P301+P316, P321, P330, P405, P501.[3]
Experimental Protocols
General Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[3]
Synthesis Protocol
A general procedure for the synthesis of this compound from 1-methyl-2-pyridone is as follows:
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), concentrated nitric acid (120 mL) is added in batches at 100 °C. The reaction mixture is heated at this temperature overnight and then poured into ice (1400 mL). The resulting precipitate is collected by filtration and washed with water to yield this compound.[4]
Note: This is a general procedure and should be adapted and optimized with appropriate risk assessments for specific laboratory conditions.
Safety Precautions and Emergency Procedures
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Use chemical-impermeable gloves.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask type N95 (US) is recommended.[3]
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][3]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[3] Flush eyes with water as a precaution.[1]
-
If Swallowed: Get emergency medical help immediately.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1][3]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[5]
Toxicological and Ecological Information
There is limited quantitative data available for the toxicological and ecological effects of this compound.
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity | Category 3 or 4 | [3] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Ecological Endpoint | Result | Reference |
| Toxicity to Fish | No data available | [3] |
| Toxicity to Daphnia | No data available | [3] |
| Toxicity to Algae | No data available | [3] |
| Persistence and Degradability | No data available | [3] |
| Bioaccumulative Potential | No data available | [3] |
Visualizations
Caption: Workflow for handling hazardous chemicals.
Caption: Synthesis workflow diagram.
References
An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This technical guide provides a comprehensive overview of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile heterocyclic compound. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development and organic chemistry. This guide covers the compound's history, key chemical and physical properties, detailed synthesis protocols, and its applications in modern research.
Introduction and Historical Context
Its primary significance lies in its utility as a precursor in the synthesis of a variety of compounds, including those with potential applications in pharmaceuticals and agrochemicals.[2] The presence of two nitro groups on the pyridinone ring renders the molecule highly electron-deficient, making it susceptible to nucleophilic attack and a key substrate for ring transformation reactions.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light orange to yellow or green powder or crystal. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃O₅ | [3][4] |
| Molecular Weight | 199.12 g/mol | [3][4] |
| CAS Number | 14150-94-8 | [3][4] |
| Melting Point | 174-178 °C | [5] |
| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [6] |
| Appearance | Light orange to Yellow to Green powder to crystal | |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (d, 1H), 8.90 (d, 1H), 3.80 (s, 3H) | |
| Maximum Absorption (λmax) | 308 nm (in H₂O) | [7] |
| Solubility | No data available | [7] |
| LogP (Predicted) | -0.874 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. The following sections detail two key experimental protocols.
Three-Step Synthesis from Pyridine
A fundamental synthesis route starts from pyridine and proceeds through N-methylation and oxidation, followed by nitration.
-
Step 1: N-methylation of Pyridine. Pyridine is reacted with a methylating agent, such as dimethyl sulfate, to form the N-methylpyridinium salt.
-
Step 2: Oxidation to 1-methyl-2-pyridone. The N-methylpyridinium salt is then oxidized under alkaline conditions using an oxidizing agent like potassium ferricyanide to yield 1-methyl-2-pyridone.
-
Step 3: Dinitration of 1-methyl-2-pyridone. The final step involves the dinitration of 1-methyl-2-pyridone using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 14150-94-8 | 1-Methyl-3,5-dinitropyridin-2(1H)-one | Amides | Ambeed.com [ambeed.com]
- 5. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97 14150-94-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
1-Methyl-3,5-dinitro-1H-pyridin-2-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a key synthesis protocol for 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile chemical intermediate. This compound is notable for its applications as a building block in the synthesis of pharmaceuticals and agrochemicals, as well as its use in the development of specialized polymers and energetic materials.[1]
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are essential for experimental design, safety assessments, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₅ | [1][2][3][4] |
| Molecular Weight | 199.12 g/mol | [1][2] |
| CAS Number | 14150-94-8 | [2][3] |
| Appearance | Yellow powder / solid | [1][2] |
| Melting Point | 174 - 178 °C | [2][3] |
| Boiling Point (Predicted) | 289.5 ± 40.0 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3] |
| InChI Key | QARVELJVEBLWGK-UHFFFAOYSA-N | |
| SMILES | CN1C=C(C=C(C1=O)--INVALID-LINK--=O)--INVALID-LINK--=O |
Experimental Protocol: Synthesis
The following protocol details a general procedure for the synthesis of this compound from 1-methyl-2-pyridone.[5] This method involves a nitration reaction using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
1-methyl-2-pyridone
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Stirring apparatus
-
Heating mantle
-
Filtration equipment
Procedure:
-
In a suitable reaction vessel, combine 1-methyl-2-pyridone (0.306 mol) with concentrated sulfuric acid (300 mL) under constant stirring.[5]
-
Carefully add concentrated nitric acid (120 mL) to the mixture in batches, maintaining a reaction temperature of 100 °C.[5]
-
Heat the reaction mixture at 100 °C overnight.[5]
-
After the reaction is complete, pour the mixture into ice (1400 mL) to precipitate the product.[5]
-
Collect the resulting precipitate by filtration.
-
Wash the collected solid with water to remove residual acids and impurities.[5]
-
The final product is this compound.[5]
Visualization of Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and subsequent purification of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1-Methyl-3,5-dinitro-2(1H)-pyridinone | CAS#:14150-94-8 | Chemsrc [chemsrc.com]
- 4. 1-Methyl-3,5-dinitropyridin-2(1H)-one suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 5. This compound | 14150-94-8 [chemicalbook.com]
potential research applications of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a versatile and highly reactive heterocyclic compound with significant potential across various fields of chemical research. Its electron-deficient pyridine ring, activated by two nitro groups, makes it an exceptional substrate for nucleophilic substitution and ring transformation reactions. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and, most notably, its established and potential research applications. Detailed experimental protocols for its synthesis and its primary application in three-component ring transformation (TCRT) reactions are provided, alongside a summary of its role as a precursor in the development of novel herbicides and pharmaceuticals.
Core Compound Properties
This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃O₅ | |
| Molecular Weight | 199.12 g/mol | |
| CAS Number | 14150-94-8 | |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 174-178 °C | |
| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [2] |
| λmax | 308 nm (H₂O) | [2] |
| LogP (Predicted) | -0.874 | [2] |
| SMILES | CN1C=C(C=C(C1=O)--INVALID-LINK--=O)--INVALID-LINK--=O | |
| InChI | 1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 |
Synthesis of this compound
The compound is readily synthesized from pyridine in a three-step process, as illustrated below.[3] This synthesis pathway makes it an accessible reagent for research purposes.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from the general procedure described in the literature.[4]
Materials:
-
1-Methyl-2-pyridone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask with stirring bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 1-methyl-2-pyridone (e.g., 33.47 g, 0.306 mol) and concentrated sulfuric acid (e.g., 300 mL) and begin stirring.[4]
-
Heat the mixture to 100 °C.
-
Carefully add concentrated nitric acid (e.g., 120 mL) dropwise to the stirred mixture, maintaining the temperature at 100 °C.[4]
-
After the addition is complete, continue heating the reaction mixture at 100 °C overnight.[4]
-
After cooling, pour the reaction mixture into a beaker containing a large amount of ice (e.g., 1400 mL).[4]
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any residual acid.
-
Dry the product to obtain this compound. A yield of approximately 30% can be expected.[4]
Research Applications in Organic Synthesis
The primary and most well-documented research application of this compound is its use as a highly effective substrate in Three-Component Ring Transformation (TCRT) reactions.
Three-Component Ring Transformation (TCRT) Reactions
Due to its high electron deficiency and the presence of a good leaving group (anionic nitroacetamide), this compound serves as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde.[3][5] This allows for the synthesis of a variety of nitropyridines and nitroanilines that are otherwise difficult to prepare.[3]
The general mechanism involves the reaction of this compound with a ketone and a nitrogen source (such as ammonia or ammonium acetate).[3]
Synthesis of Substituted Nitropyridines
The reaction of this compound with various ketones in the presence of ammonia yields a range of substituted nitropyridines.[3]
| Ketone | Product | Yield (%) | Reference |
| Cyclohexanone | 7-Nitro-5,6,7,8-tetrahydroquinoline | 83 | [3] |
| Cyclopentanone | 6-Nitro-5,6-dihydro-7H-cyclopenta[b]pyridine | 29 | [3] |
| Acetone | 2-Methyl-5-nitropyridine | 48 | [3] |
| 3-Pentanone | 2,3-Diethyl-5-nitropyridine | 65 | [3] |
Detailed Experimental Protocol for TCRT
This protocol is a generalized procedure based on published methods.[3]
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Ammonia solution (e.g., 28% in H₂O) or Ammonium Acetate
-
Methanol
Equipment:
-
Sealed tube or pressure vessel
-
Heating block or oil bath
-
Stirring bar
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
In a sealable reaction tube, dissolve this compound (1 equivalent) in methanol.
-
Add the ketone (e.g., 1.2 equivalents).
-
Add the nitrogen source (e.g., 20 equivalents of ammonia solution).
-
Seal the tube tightly and heat the mixture with stirring (e.g., at 70 °C) for the required reaction time (this can range from a few hours to overnight, depending on the ketone).
-
After cooling to room temperature, carefully open the tube.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel to isolate the desired nitropyridine product.
Potential Applications in Agrochemicals and Pharmaceuticals
While direct biological activity data for this compound is scarce, its utility as a precursor for biologically active molecules is well-established.[6] The nitropyridine scaffold, readily accessible through TCRT reactions, is a key feature in many compounds with herbicidal and antimicrobial properties.
Herbicidal Activity
Nitropyridine derivatives have been investigated as potential herbicides. For instance, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, a nitropyridine derivative, has demonstrated significant herbicidal activity against barnyard grass, with an IC₅₀ value of 27.7 mg/L.[7] Other pyridyloxy-substituted acetophenone oxime ethers containing a nitro group have shown inhibitory activity against protoporphyrinogen oxidase, a key enzyme target for many commercial herbicides, with IC₅₀ values in the range of 3.11–4.18 μM.[7]
| Compound Type | Target | Activity | Reference |
| Nitropyridine-containing phenylamino-propanoates | Barnyard Grass | IC₅₀ = 27.7 mg/L | [7] |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen Oxidase | IC₅₀ = 3.11–4.18 μM | [7] |
Antimicrobial Activity
The pyridine nucleus is a common motif in many antimicrobial drugs.[8] While specific studies on the antimicrobial properties of direct derivatives of this compound are not widely available, the broader class of nitropyridine compounds has shown promise. For example, certain 5-nitropyridin-2-yl derivatives have exhibited dual inhibition against chymotrypsin and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[7] The synthesis of diverse substituted pyridines, for which our title compound is a key precursor, has led to compounds with notable antimicrobial activity.[9]
Potential as an Energetic Material
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is a combustible solid. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a dust mask (e.g., N95), safety glasses or face shield, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its primary application in three-component ring transformation reactions provides an efficient and safe route to a wide array of substituted nitropyridines and nitroanilines. These products, in turn, are promising scaffolds for the development of new herbicides and antimicrobial agents. This technical guide serves as a foundational resource for researchers looking to explore the synthetic potential of this highly reactive and useful compound. Further investigation into its direct biological activities and energetic properties is warranted to fully unlock its potential.
References
- 1. 1-Methyl-3,5-dinitro-2-pyridone | 14150-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 14150-94-8 [chemicalbook.com]
- 5. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: 1-Methyl-3,5-dinitro-1H-pyridin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Based on a comprehensive review of scientific literature, 1-methyl-3,5-dinitro-1H-pyridin-2-one does not function as a nitrating agent. A nitrating agent is a reagent that introduces a nitro group (-NO₂) onto a substrate, typically through an electrophilic aromatic substitution mechanism. Instead, the high electron deficiency of the pyridone ring, caused by the two nitro groups and the carbonyl group, makes this compound an excellent electrophilic substrate for nucleophilic-type ring transformation reactions.[1]
Its primary application is serving as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde.[1][2][3] In this capacity, it is a key reactant in Three-Component Ring Transformation (TCRT) reactions, enabling the synthesis of various substituted nitropyridines and nitroanilines, which are valuable building blocks in medicinal chemistry and materials science.[1][4]
Application Note I: Synthesis of Substituted 5-Nitropyridines via Three-Component Ring Transformation (TCRT)
Application: The three-component reaction between this compound (1), a ketone, and a nitrogen source (such as ammonia or ammonium acetate) provides a powerful and direct route to synthesize 2-substituted or 2,3-disubstituted 5-nitropyridines.[1][4] This method is particularly valuable as direct nitration and functionalization of the pyridine ring can be challenging due to the ring's inherent low reactivity towards electrophilic substitution.[4][5]
Mechanism of Action: The reaction proceeds via a nucleophilic-type ring transformation. The process is initiated by the attack of a nucleophile (derived from the ketone and nitrogen source) on the electron-deficient pyridone ring. This leads to a ring-opening and subsequent recyclization, incorporating the ketone and nitrogen source into a new pyridine ring, while eliminating a fragment of the original pyridone. The C4-C5-C6 moiety of the dinitropyridone effectively serves as the C3 building block for the new ring.[1]
Advantages:
-
High Versatility: A wide range of ketones (aliphatic, cyclic, aromatic) can be used, allowing for diverse substitutions on the resulting nitropyridine ring.[1]
-
Operational Simplicity: The reaction is often a one-pot procedure with straightforward workup.[4]
-
Access to Difficult Scaffolds: Provides a reliable route to nitropyridines that are not easily accessible through other synthetic methods.[1][4]
-
Safety: Acts as a safe and easy-to-handle precursor, avoiding the use of potentially explosive nitromalonaldehyde salts.[1][2]
Data Presentation: Examples of Synthesized 5-Nitropyridines
The following table summarizes representative yields for the synthesis of various 5-nitropyridine derivatives using this compound in a Three-Component Ring Transformation with a ketone and ammonia.
| Ketone Substrate | Nitrogen Source | Product | Yield (%) |
| Cyclohexanone | Ammonia | 7-Nitro-1,2,3,4-tetrahydroacridine | 83 |
| Cyclopentanone | Ammonia | 6-Nitro-1,2-dihydro-3H-cyclopenta[b]pyridine | 25 |
| Acetophenone | Ammonia | 5-Nitro-2-phenylpyridine | 81 |
| Propiophenone | Ammonia | 2-Ethyl-5-nitro-3-phenylpyridine | 54 |
| 1-Tetralone | Ammonia | 9-Nitro-1,2,3,4-tetrahydroacridine | 72 |
| N-Boc-4-piperidone | Ammonia | 2-(tert-Butoxycarbonyl)-7-nitro-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine | 83 |
Data compiled from supporting literature.[1][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the nitration of 1-methyl-2-pyridone.
Materials:
-
1-methyl-2-pyridone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Beakers, round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 1-methyl-2-pyridone (1.0 eq) to concentrated sulfuric acid (approx. 9 mL per gram of pyridone). Stir the mixture until all the solid has dissolved.
-
While stirring, slowly and carefully add concentrated nitric acid (approx. 3.6 mL per gram of pyridone) to the mixture in batches. Caution: The reaction is exothermic. Maintain the temperature of the reaction mixture at or below 100 °C during the addition.
-
After the addition is complete, heat the reaction mixture at 100 °C overnight with continuous stirring.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice (approx. 40 mL per gram of starting pyridone) with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain this compound as a solid. The reported yield is approximately 30%.[1]
Protocol 2: General Protocol for Three-Component Synthesis of 5-Nitropyridines
This protocol describes a general method for the reaction of this compound with a ketone and a nitrogen source.
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., Cyclohexanone, Acetophenone) (1.0 - 1.2 eq)
-
Nitrogen Source (e.g., Ammonium acetate or a solution of Ammonia in Methanol) (5 - 20 eq)
-
Solvent (e.g., Methanol, Ethanol)
-
Reaction vessel (e.g., sealed tube or autoclave for reactions with ammonia)
-
Magnetic stirrer, heating source.
Procedure:
-
To a suitable reaction vessel, add this compound (1.0 eq), the ketone (1.0-1.2 eq), and the chosen solvent.
-
Add the nitrogen source. If using ammonium acetate, it can be added directly as a solid. If using ammonia, a solution in methanol is typically used, and the reaction should be conducted in a sealed vessel due to the volatility of ammonia.
-
Seal the reaction vessel and heat the mixture with stirring. Typical reaction conditions range from 65-120 °C for several hours (e.g., 24 h).[1][4][6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by extraction with a suitable organic solvent (e.g., benzene, ethyl acetate) followed by column chromatography on silica gel to afford the pure nitropyridine product.[4]
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for Three-Component Ring Transformation (TCRT).
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a highly versatile and reactive reagent in organic synthesis, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups, coupled with the inherent electron-deficient nature of the pyridinone ring, renders the aromatic system highly susceptible to attack by a wide range of nucleophiles. This activation facilitates the displacement of a nitro group, enabling the facile introduction of diverse functionalities.
These application notes provide detailed protocols for employing this compound in SNAr reactions with various nucleophiles, including amines, thiols, and alkoxides. Due to the high reactivity of this substrate, it serves as a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] While this compound can also undergo ring-transformation reactions, this document focuses on direct SNAr protocols.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism.[2][3][4]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the pyridinone ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro groups.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of one of the nitro groups as a nitrite ion, yielding the substituted product.
The rate and efficiency of the SNAr reaction are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, the reaction temperature, and the presence of a base.
Data Presentation: Quantitative Yields
While specific yield data for a broad range of nucleophiles with this compound is not extensively documented in publicly available literature, the reactivity is analogous to other highly activated dinitropyridine systems. The following tables provide representative yields for the SNAr reaction of a closely related and highly studied substrate, 2-chloro-3,5-dinitropyridine, with various nucleophiles. These yields are expected to be comparable for reactions with this compound, where a nitro group is the leaving group.
Table 1: Reaction Yields for the SNAr of 2-chloro-3,5-dinitropyridine with Various Amines [2]
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-3,5-dinitropyridine | DMF | K₂CO₃ | 25 | 1 | 95 |
| Morpholine | 4-(3,5-Dinitropyridin-2-yl)morpholine | DMF | K₂CO₃ | 25 | 1.5 | 92 |
| Benzylamine | N-Benzyl-3,5-dinitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 2 | 88 |
| Aniline | N-Phenyl-3,5-dinitropyridin-2-amine | Ethanol | Et₃N | 78 | 4 | 85 |
Note: Yields are representative and can vary based on the specific reaction scale and purification method.
Table 2: Expected Reaction Outcomes for SNAr with Thiols and Alkoxides (Analogous System)
| Nucleophile | Product Type | Solvent | Base | Expected Yield Range (%) |
| Ethanethiol | 2-(Ethylthio)-3,5-dinitropyridine | ACN | K₂CO₃ | 80-95 |
| Thiophenol | 2-(Phenylthio)-3,5-dinitropyridine | DMF | NaH | 85-98 |
| Sodium Methoxide | 2-Methoxy-3,5-dinitropyridine | Methanol | - | 90-98 |
| Sodium Ethoxide | 2-Ethoxy-3,5-dinitropyridine | Ethanol | - | 90-98 |
Experimental Protocols
Safety Precautions: this compound and related nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: General Procedure for SNAr with Primary and Secondary Amines
This protocol is suitable for the reaction of this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (DMF or ACN) to a concentration of approximately 0.1-0.2 M.
-
Add the amine to the solution with stirring.
-
Add the base (K₂CO₃ or Et₃N) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be gently heated to 40-60 °C.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for SNAr with Thiols
This protocol describes the reaction with thiol nucleophiles. The use of a strong base is often required to generate the more nucleophilic thiolate in situ.
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol in the same anhydrous solvent to the NaH suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: General Procedure for SNAr with Alkoxides
This protocol is for reactions with alkoxide nucleophiles, which are typically generated in situ or used as pre-formed salts.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol) (as solvent)
-
Sodium metal or Sodium Hydride (NaH) (1.1 equiv)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol.
-
Carefully add sodium metal in small portions or NaH portion-wise at 0 °C to generate the corresponding sodium alkoxide. Stir until all the sodium has reacted or gas evolution ceases.
-
Add this compound to the freshly prepared alkoxide solution.
-
Stir the reaction at room temperature or heat gently (e.g., to 40-50 °C) if necessary. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the alcohol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the SNAr reaction.
Caption: Typical experimental workflow for SNAr reactions.
References
Application Notes and Protocols for the Three-Component Ring Transformation of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-1H-pyridin-2-one is a powerful synthetic methodology for the construction of highly functionalized nitroaromatic compounds, particularly nitropyridines and nitroanilines.[1] This pyridone derivative serves as a stable and safe synthetic equivalent of nitromalonaldehyde, a highly unstable and potentially explosive compound.[1] The reaction's utility stems from the high electron deficiency of the pyridone ring, its low aromatic stabilization energy, and the presence of a good leaving group (N-methyl-2-nitroacetamide), which collectively facilitate nucleophilic attack and subsequent ring opening.[1]
This multicomponent approach offers significant advantages in medicinal chemistry and drug discovery by enabling the rapid generation of diverse molecular scaffolds from simple and readily available starting materials. The resulting nitro-substituted heterocycles are valuable precursors for a wide range of biologically active molecules, including potential therapeutics for infectious diseases and oncology. The reaction conditions are generally mild, and the procedure is often straightforward, making it an attractive method for library synthesis and lead optimization campaigns.
The choice of the nitrogen source, typically ammonia or ammonium acetate, dictates the final product. When ammonia is used, the reaction with a ketone yields substituted nitropyridines.[1] In contrast, using ammonium acetate as the nitrogen source can lead to the formation of both nitropyridines and nitroanilines, depending on the ketone substrate.[1] This tunable reactivity further enhances the synthetic utility of this transformation.
Reaction Pathways
The three-component ring transformation of this compound can proceed through two primary pathways depending on the nitrogen source.
1. Synthesis of Nitropyridines using Ammonia:
In the presence of ammonia, a ketone reacts with this compound to form a substituted nitropyridine. The proposed mechanism involves the initial formation of an enamine from the ketone and ammonia, which then acts as the nucleophile.[1]
Caption: Proposed reaction pathway for nitropyridine synthesis.
2. Synthesis of Nitroanilines and Nitropyridines using Ammonium Acetate:
When ammonium acetate is used, a mixture of nitropyridines and nitroanilines can be obtained. The reaction with aliphatic ketones tends to favor the formation of nitroanilines.
Caption: Product distribution with ammonium acetate.
Experimental Protocols
The following are detailed protocols for the synthesis of nitropyridines and nitroanilines via the three-component ring transformation of this compound.
Protocol 1: Synthesis of 3-Nitro-6-phenylpyridine
This protocol is adapted from the work of Nishiwaki et al. and is suitable for the synthesis of 2-aryl-5-nitropyridines.
Workflow:
References
Synthesis of Novel Heterocycles Utilizing 1-Methyl-3,5-dinitro-1H-pyridin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of various nitrogen-containing heterocycles using 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a versatile starting material. The highly electron-deficient nature of this pyridone renders it an excellent substrate for nucleophilic-type ring transformation reactions and a potential dienophile in cycloaddition reactions.[1] Detailed methodologies for the three-component ring transformation (TCRT) to produce substituted nitropyridines and nitroanilines are presented. These reactions offer a straightforward and efficient route to functionalized aromatic systems that are valuable intermediates in medicinal chemistry and materials science. This guide is intended to be a practical resource for researchers engaged in the synthesis and development of novel heterocyclic compounds.
Introduction
This compound is a highly reactive heterocyclic compound due to the presence of two electron-withdrawing nitro groups and the pyridone carbonyl group. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, facilitating ring-opening and subsequent transformation into different heterocyclic systems.[1] One of the most powerful applications of this reagent is in the three-component ring transformation (TCRT), where it reacts with a ketone and a nitrogen source (ammonia or ammonium acetate) to afford substituted nitropyridines or nitroanilines, respectively.[1][2] This method is particularly valuable as it allows for the construction of complex aromatic structures from simple and readily available starting materials.[2] this compound serves as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde.[1][2]
Synthesis of the Starting Material: this compound
The starting material can be prepared from 1-methyl-2-pyridone through nitration.
Experimental Protocol
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), concentrated nitric acid (120 mL) is added in batches at 100 °C. The reaction mixture is heated at this temperature overnight and then poured into ice (1400 mL). The resulting precipitate is collected by filtration and washed with water to afford this compound.
Table 1: Synthesis of this compound
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methyl-2-pyridone | Conc. H₂SO₄, Conc. HNO₃ | 100 | Overnight | ~30 |
Application 1: Synthesis of Substituted Nitropyridines via Three-Component Ring Transformation (TCRT)
This protocol describes a general method for the synthesis of 5-nitropyridines through the reaction of this compound, a ketone, and ammonia.
General Reaction Scheme
References
Application Notes and Protocols for the Use of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a highly reactive heterocyclic compound that serves as a versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its electron-deficient pyridine ring, substituted with two nitro groups, makes it an excellent substrate for nucleophilic substitution and ring transformation reactions.[1] This reactivity is particularly valuable in the construction of substituted pyridine and aniline scaffolds that are prevalent in many biologically active molecules.
A key application of this compound is its use in three-component ring transformation (TCRT) reactions. In these reactions, the pyridinone ring undergoes nucleophilic attack, ring-opening, and subsequent recyclization with a ketone and an ammonia source to yield substituted nitropyridines. This methodology provides a safe and efficient alternative to using unstable nitromalonaldehyde. The resulting nitropyridine derivatives are valuable intermediates that can be further functionalized, for instance, by reduction of the nitro group to an amine, to generate precursors for a range of pharmaceutical agents.
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including quantitative data and reaction workflows.
Data Presentation
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Temperature (°C) | Time | Product | Yield (%) |
| 1-Methyl-2-pyridone | Concentrated H₂SO₄ | Concentrated HNO₃ | 100 | Overnight | This compound | 30 |
Table 2: Three-Component Ring Transformation (TCRT) for the Synthesis of Nitropyridine Intermediates
| Pyridinone Reactant | Ketone | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Cyclohexanone | Ammonia | Methanol | 70 | - | 7-Nitro-5,6,7,8-tetrahydroquinoline | 83 |
| This compound | Cyclopentanone | Ammonia | Methanol | 70 | - | 5-Nitro-2,3-dihydro-1H-cyclopenta[b]pyridine | Low |
Table 3: Reduction of Nitropyridine Intermediate
| Reactant | Catalyst | Solvent | Pressure (atm) | Time (h) | Product |
| (R)-8-azido-5,6,7,8-tetrahydroquinoline | Pd-C | Anhydrous EtOH | 25 | 3 | (R)-8-amino-5,6,7,8-tetrahydroquinoline |
Note: A specific yield for the reduction of 7-nitro-5,6,7,8-tetrahydroquinoline was not found in the search results. The data presented for the reduction is for a similar substrate, (R)-8-azido-5,6,7,8-tetrahydroquinoline, to illustrate a general procedure.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting pyridinone reagent.
Materials:
-
1-Methyl-2-pyridone
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches at 100 °C.
-
Heat the reaction mixture at this temperature overnight.
-
After the reaction is complete, pour the mixture into ice (1400 mL).
-
Collect the precipitate by filtration and wash it with water to afford this compound.
Protocol 2: Synthesis of 7-Nitro-5,6,7,8-tetrahydroquinoline via TCRT
This protocol details the synthesis of a nitropyridine intermediate using the three-component ring transformation reaction. This intermediate is a precursor to aminotetrahydroquinolines, which are used in the development of C5a receptor antagonists and anti-ulcer agents.[1][2]
Materials:
-
This compound
-
Cyclohexanone
-
Ammonia solution (20 equivalents)
-
Methanol
-
Heating and stirring apparatus
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Add cyclohexanone to the solution.
-
Add 20 equivalents of ammonia solution to the reaction mixture.
-
Heat the mixture at 70 °C with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and isolate the product, 7-Nitro-5,6,7,8-tetrahydroquinoline, using standard purification techniques.
Protocol 3: General Procedure for the Reduction of a Tetrahydroquinoline Derivative
The following is a general protocol for the reduction of a substituted tetrahydroquinoline, which can be adapted for the reduction of 7-Nitro-5,6,7,8-tetrahydroquinoline to the corresponding amine. The resulting aminotetrahydroquinolines are valuable pharmaceutical intermediates.[2][3][4]
Materials:
-
(R)-8-azido-5,6,7,8-tetrahydroquinoline (as a representative substrate)
-
Palladium on carbon (Pd-C) catalyst (5% mol)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen source
-
High-pressure reaction vessel (autoclave)
-
Filtration apparatus (e.g., celite pad)
Procedure:
-
In a high-pressure reaction vessel, combine (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and Pd-C (5% mol) in anhydrous EtOH (5 mL).
-
Stir the mixture for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.
-
After the reaction, vent the hydrogen and remove the Pd-C catalyst by filtration through a celite pad.
-
Concentrate the filtrate under vacuum to obtain the product, (R)-8-amino-5,6,7,8-tetrahydroquinoline.[5]
Visualizations
Caption: Synthetic pathway from 1-Methyl-2-pyridone to 7-Amino-5,6,7,8-tetrahydroquinoline.
Caption: Experimental workflow for the Three-Component Ring Transformation (TCRT).
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. air.unimi.it [air.unimi.it]
Application Notes and Protocols: 1-Methyl-3,5-dinitro-1H-pyridin-2-one in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a key intermediate in the synthesis of potential agrochemical agents. While direct herbicidal or fungicidal activity data for this specific compound is not extensively documented in publicly available literature, its chemical structure, featuring a reactive pyridinone core with electron-withdrawing nitro groups, makes it a valuable starting material for the development of novel active ingredients.
This document outlines the synthesis of this compound, a hypothetical synthetic application to create a derivative for agrochemical screening, and detailed protocols for evaluating the herbicidal and fungicidal potential of such derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved from 1-methyl-2-pyridone. The following protocol is based on established chemical literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methyl-2-pyridone
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Water (deionized)
-
Stirring hotplate
-
Reaction flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beaker
Procedure:
-
In a reaction flask, carefully add 300 mL of concentrated sulfuric acid to 33.47 g (0.306 mol) of 1-methyl-2-pyridone with stirring.
-
Heat the mixture to 100 °C.
-
Slowly add 120 mL of concentrated nitric acid in batches to the stirred mixture, maintaining the temperature at 100 °C.
-
After the addition is complete, continue heating the reaction mixture at 100 °C overnight.
-
After cooling to room temperature, pour the reaction mixture into 1400 mL of ice-water.
-
A precipitate will form. Collect the solid product by filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with water to remove any residual acid.
-
Dry the product to obtain this compound.
Figure 1: Workflow for the synthesis of this compound.
Hypothetical Application: Synthesis of a Potential Agrochemical
The presence of two nitro groups on the pyridinone ring activates the molecule for nucleophilic aromatic substitution. This allows for the introduction of various functional groups that could impart biological activity. Below is a hypothetical protocol for the synthesis of a 4-phenoxy derivative, a common moiety in commercial herbicides.
Experimental Protocol: Synthesis of 1-Methyl-4-phenoxy-3,5-dinitro-1H-pyridin-2-one
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 mmol) in 10 mL of DMF, add phenol (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Hypothetical synthesis of a potential agrochemical from this compound.
Agrochemical Screening Protocols
The following are generalized protocols for the initial screening of new chemical entities for herbicidal and fungicidal activities.
Herbicidal Activity Screening
1. Pre-emergence Herbicidal Assay:
-
Objective: To evaluate the effect of the test compound on seed germination and seedling emergence.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
Fill small pots with a standardized soil mix.
-
Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Apply the test compound solution evenly to the soil surface at various concentrations (e.g., 10, 50, 100 µg/mL).
-
Include a solvent-only control and a positive control (a commercial herbicide).
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
After 14-21 days, assess the percentage of germination and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).
-
Record the data and calculate the inhibition rate.
-
2. Post-emergence Herbicidal Assay:
-
Objective: To evaluate the effect of the test compound on established seedlings.
-
Procedure:
-
Sow seeds of target weed species in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare spray solutions of the test compound at various concentrations.
-
Spray the seedlings evenly with the test solutions until runoff.
-
Include solvent-only and positive controls.
-
Return the pots to the growth chamber.
-
After 7-14 days, visually assess the phytotoxic effects (e.g., leaf damage, growth inhibition) and record the percentage of injury.
-
Fungicidal Activity Screening
1. In Vitro Mycelial Growth Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the test compound on the growth of pathogenic fungi.
-
Procedure:
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
While the PDA is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea) in the center of each plate.
-
Include solvent-only and positive controls (a commercial fungicide).
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the colony diameter at regular intervals until the control plate is fully covered.
-
Calculate the percentage of mycelial growth inhibition.
-
Figure 3: General workflow for agrochemical screening of a new chemical entity.
Data Presentation
The following tables provide a template for presenting the data obtained from the agrochemical screening assays.
Table 1: Hypothetical Pre-emergence Herbicidal Activity
| Compound | Concentration (µg/mL) | Echinochloa crus-galli Inhibition (%) | Amaranthus retroflexus Inhibition (%) |
| Hypothetical Derivative | 10 | 15 | 25 |
| 50 | 45 | 60 | |
| 100 | 70 | 85 | |
| Positive Control | 10 | 95 | 98 |
Table 2: Hypothetical Post-emergence Herbicidal Activity
| Compound | Concentration (µg/mL) | Echinochloa crus-galli Injury (%) | Amaranthus retroflexus Injury (%) |
| Hypothetical Derivative | 10 | 10 | 20 |
| 50 | 40 | 55 | |
| 100 | 65 | 80 | |
| Positive Control | 10 | 90 | 95 |
Table 3: Hypothetical In Vitro Fungicidal Activity
| Compound | Concentration (µg/mL) | Fusarium graminearum Inhibition (%) | Botrytis cinerea Inhibition (%) |
| Hypothetical Derivative | 1 | 5 | 10 |
| 10 | 30 | 40 | |
| 50 | 60 | 75 | |
| 100 | 85 | 95 | |
| Positive Control | 10 | 98 | 99 |
Disclaimer: The synthetic protocol for the hypothetical derivative and the screening data are illustrative and intended to provide a framework for research and development. Actual results may vary. Standard laboratory safety procedures should be followed when handling all chemicals.
Application Notes and Protocols: 1-Methyl-3,5-dinitro-1H-pyridin-2-one in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3,5-dinitro-1H-pyridin-2-one (also known as 1-Methyl-3,5-dinitro-2-pyridone) is a versatile heterocyclic compound recognized for its utility as a precursor and intermediate in various fields of chemical synthesis. Its dinitro substitution pattern enhances its reactivity, making it a valuable building block for more complex molecules. While noted for its applications in the formulation of explosives, detailed public-domain protocols for its direct conversion into other specific energetic materials are not extensively documented in readily available scientific literature.[1][2] However, its well-characterized reactivity makes it a compound of significant interest.
This document provides detailed protocols for the synthesis of this compound and explores its documented chemical behavior, particularly in nucleophilic-type ring transformation reactions, which highlights its potential as a synthetic equivalent for unstable nitromalonaldehyde.[3]
Physicochemical Properties
The key properties of this compound are summarized below for reference.
| Property | Value | Reference |
| CAS Number | 14150-94-8 | [4] |
| Molecular Formula | C₆H₅N₃O₅ | [4] |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 174-178 °C | [4] |
| Density | 1.612 g/cm³ | [5] |
| Flash Point | 128.9 ± 27.3 °C | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved in three steps starting from pyridine. This procedure involves N-methylation, subsequent oxidation to the pyridone, and finally, nitration.[3]
Step 1: Synthesis of 1-Methyl-2-pyridone from Pyridine
-
N-Methylation: Pyridine is first converted to its N-methylpyridinium salt. This is typically achieved by reacting pyridine with an appropriate methylating agent such as dimethyl sulfate.
-
Oxidation: The resulting 1-methylpyridinium salt is then oxidized to form 1-methyl-2-pyridone. A common method for this step is the use of potassium ferricyanide in an alkaline solution. This two-part process can often be performed in a single pot.
Step 2: Nitration of 1-Methyl-2-pyridone
-
To a stirred mixture of 1-methyl-2-pyridone (0.306 mol, 33.47 g) and concentrated sulfuric acid (300 mL), carefully add concentrated nitric acid (120 mL) in batches.
-
Maintain the reaction temperature at 100 °C and heat the mixture overnight.
-
After the reaction is complete, cool the mixture and pour it into ice water (1400 mL).
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the collected precipitate thoroughly with water to remove residual acid.
-
The resulting solid is this compound. A reported yield for this step is approximately 30%.[3]
Application Notes: Reactivity in Synthesis
This compound is a highly electron-deficient molecule, which makes it an excellent substrate for nucleophilic-type ring transformation reactions.[3] This reactivity allows it to serve as a stable and safe synthetic equivalent of the unstable nitromalonaldehyde.
Three-Component Ring Transformation (TCRT)
A key application of this compound is its participation in three-component reactions involving a ketone and a nitrogen source (e.g., ammonia or ammonium acetate).[3][6] These reactions proceed via a "scrap and build" mechanism where the pyridone ring is opened and subsequently re-formed into new nitro-substituted aromatic systems.
-
Reaction with Ketones and Ammonia: When reacted with a ketone in the presence of ammonia, the dinitropyridone undergoes a ring transformation to yield substituted nitropyridines.
-
Reaction with Ketones and Ammonium Acetate: Using ammonium acetate as the nitrogen source can lead to the formation of both nitropyridines and nitroanilines.
This synthetic strategy provides a powerful method for creating functionalized nitroaromatic compounds that are otherwise difficult to access.[3]
References
- 1. Design and synthesis of energetic materials towards high density and positive oxygen balance by N-dinitromethyl functionalization of nitroazoles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97 14150-94-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 1-Methyl-3,5-dinitro-1H-pyridin-2-one. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The described method is designed to be accurate, precise, and specific for the quantification of the main component and the separation of potential process-related impurities.
Introduction
This compound is a versatile chemical intermediate.[1] Its purity is critical for the safety and efficacy of the final products. Therefore, a reliable analytical method for its quality control is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds due to its high resolution and sensitivity.[2][3] This document provides a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The method utilizes a C18 stationary phase, which is a common choice for the separation of nitroaromatic compounds.[4][5]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Reagents and Solutions
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard (≥99.5% purity)
-
Sample of this compound for analysis
Preparation of Standard Solution
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a standard solution with a nominal concentration of 100 µg/mL.
Preparation of Sample Solution
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in replicate (n=5). The system suitability parameters should meet the criteria outlined in Table 2.
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
Hypothetical Results
The following table presents a hypothetical result for the purity analysis of a batch of this compound.
Table 3: Hypothetical Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.30 | Impurity 1 |
| 2 | 8.2 | 4,950,000 | 99.00 | This compound |
| 3 | 12.1 | 10,000 | 0.20 | Impurity 2 |
| 4 | 14.5 | 25,000 | 0.50 | Impurity 3 |
| Total | 5,000,000 | 100.00 |
Conclusion
The described RP-HPLC method is suitable for the routine quality control and purity determination of this compound. The method is specific, and the system suitability parameters ensure the reliability of the obtained results. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with this compound.
References
Application Note: ¹H and ¹³C NMR Characterization of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the structural characterization of 1-Methyl-3,5-dinitro-1H-pyridin-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The compound is a versatile intermediate in organic synthesis, and precise characterization is crucial for its application.[1] This note includes tabulated ¹H NMR data, expected ¹³C NMR chemical shift ranges, detailed protocols for sample preparation and data acquisition, and graphical workflows to guide the researcher.
Molecular Structure and NMR Assignment
This compound (CAS 14150-94-8) possesses a highly electron-deficient pyridinone ring system. The chemical structure and atom numbering for NMR assignments are shown below. The electron-withdrawing nature of the two nitro groups and the carbonyl group significantly influences the chemical shifts of the ring protons and carbons.
Figure 1. Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The data reveals two highly deshielded protons on the pyridine ring and a singlet corresponding to the N-methyl group.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Assignment |
|---|---|---|---|
| 9.05 | Doublet (d) | 1H | H-4 or H-6 |
| 8.90 | Doublet (d) | 1H | H-4 or H-6 |
| 3.80 | Singlet (s) | 3H | N-CH₃ |
Data sourced from ChemicalBook.[2]
Interpretation:
-
The singlet at 3.80 ppm is unambiguously assigned to the three protons of the methyl group attached to the nitrogen (N1).
-
The signals at 9.05 ppm and 8.90 ppm correspond to the two aromatic protons, H-4 and H-6. Their significant downfield shift is a direct consequence of the strong electron-withdrawing effects of the adjacent nitro and carbonyl functionalities.
-
The doublet multiplicity indicates that these two protons are coupled to each other, which is expected for meta-coupling (⁴JHH) in a pyridine ring. A definitive assignment of H-4 versus H-6 would typically require further 2D NMR experiments such as NOESY.
¹³C NMR Spectral Data
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Expected Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~156 | C2 (C=O) | Carbonyl carbon in a pyridinone ring. |
| ~145 | C3 / C5 | Quaternary carbons attached to electron-withdrawing nitro groups. |
| ~138 | C4 / C6 | Methine (CH) carbons, highly deshielded by nitro and carbonyl groups. |
| ~40 | N-CH₃ | Aliphatic carbon attached to nitrogen. |
Expected ranges are estimates based on standard NMR chemical shift tables.
Experimental Protocols
This section provides a general protocol for the NMR characterization of this compound.
A. Sample Preparation Protocol:
-
Weighing: Accurately weigh 5-10 mg of the solid this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. The compound should appear as a yellow solution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube before insertion into the spectrometer.
B. NMR Data Acquisition Protocol:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
For ¹H NMR Spectrum:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time: ~2-4 seconds.
-
Spectral Width: 0-16 ppm.
For ¹³C NMR Spectrum:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans (or more, as quaternary carbons may have low intensity).
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Analysis Workflow
The process from sample preparation to final structural confirmation follows a logical sequence. The workflow ensures that high-quality data is acquired and interpreted correctly to verify the chemical structure.
Figure 2. Experimental workflow for NMR characterization.
References
Application Notes and Protocols: Reaction of 1-Methyl-3,5-dinitro-1H-pyridin-2-one with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a highly electron-deficient heterocyclic compound, making it a potent electrophile for various nucleophilic reactions. Its reactivity is enhanced by the presence of two nitro groups and a carbonyl function, which significantly reduce the electron density of the pyridinone ring.[1] This heightened electrophilicity facilitates reactions with a wide range of nucleophiles, including primary and secondary amines.
The reaction of this compound with amines is of significant interest in synthetic and medicinal chemistry. It serves as a versatile platform for the synthesis of complex nitrogen-containing molecules. Notably, this reaction does not proceed via a simple nucleophilic aromatic substitution (SNAr) of a nitro group. Instead, it undergoes a characteristic ring-opening reaction, yielding nitro-substituted azadienamines.[1] This unique reactivity profile allows for the generation of novel molecular scaffolds that can be further elaborated, offering potential applications in drug discovery and materials science. The pyridine ring's inherent features can enhance the biochemical potency, metabolic stability, and permeability of drug candidates.[2]
These application notes provide a detailed overview of the reaction mechanism, experimental protocols for the synthesis of the starting material and its reaction with amines, and data presentation to guide researchers in utilizing this versatile chemical transformation.
Reaction Mechanism
The reaction of this compound with amines proceeds through a nucleophilic-type ring transformation. The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The amine initially attacks the electron-deficient C4 or C6 position of the pyridinone ring.
-
Intermediate Formation: This initial attack leads to the formation of a Meisenheimer-like intermediate.
-
Ring Opening: Subsequent cleavage of the C-C bonds within the pyridinone ring occurs, leading to the formation of a linear, nitro-substituted azadienamine.
-
Leaving Group Departure: This process results in the elimination of a stable anionic nitroacetamide species.[1]
This ring-opening pathway is a distinct feature of this reaction, differentiating it from typical SNAr reactions on activated aromatic systems.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the ring-opening reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 1-methyl-2-pyridone.
Materials:
-
1-Methyl-2-pyridone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL) in a round-bottom flask, add concentrated nitric acid (120 mL) in batches at 100 °C.[3]
-
Heat the reaction mixture at this temperature overnight.[3]
-
After cooling, pour the reaction mixture into 1400 mL of ice.[3]
-
Collect the resulting precipitate by filtration using a Buchner funnel.[3]
-
Wash the precipitate thoroughly with water to afford this compound.[3]
-
The product can be further purified by recrystallization if necessary.
Expected Yield: Approximately 30% (18.66 g).[3]
Characterization Data:
-
Appearance: Light orange to yellow-green powder/crystal.[4]
-
Melting Point: 174-178 °C.[3]
-
¹H NMR (400 MHz, CDCl₃): δ 9.05 (d, 1H), 8.90 (d, 1H), 3.80 (s, 3H).[3]
Protocol 2: General Procedure for the Reaction of this compound with Amines (Aminolysis)
This protocol provides a general method for the ring-opening reaction with primary or secondary amines. Note: Specific conditions such as solvent, temperature, and reaction time may need to be optimized for different amines.
Materials:
-
This compound
-
Amine of choice (e.g., butylamine, piperidine)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, THF)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the desired amine (typically 1.1-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a nitro-substituted azadienamine, can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the key properties of the starting material and provide a template for organizing data from the aminolysis reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14150-94-8 | [3] |
| Molecular Formula | C₆H₅N₃O₅ | [3] |
| Molecular Weight | 199.12 g/mol | [3] |
| Appearance | Light orange to yellow-green powder/crystal | [4] |
| Melting Point | 174-178 °C | [3] |
| λmax | 308 nm (H₂O) | [4] |
Table 2: Template for Summarizing Aminolysis Reaction Data
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Structure | Analytical Data (¹H NMR, ¹³C NMR, MS, IR) |
| 1 | Butylamine | Methanol | 25 | 12 | Data | Structure | Data |
| 2 | Piperidine | THF | 50 | 8 | Data | Structure | Data |
| 3 | Aniline | Acetonitrile | 70 | 24 | Data | Structure | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
*Data to be filled in by the researcher based on experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent aminolysis of this compound.
Caption: General experimental workflow.
Applications in Drug Development
The unique ring-opening reaction of this compound with amines provides access to novel, highly functionalized acyclic structures. These nitro-substituted azadienamines can serve as versatile building blocks for the synthesis of more complex molecules with potential biological activity. The presence of nitro groups and amine functionalities offers multiple points for further chemical modification, allowing for the rapid generation of compound libraries for screening in drug discovery programs. The pyridine scaffold and its derivatives are prevalent in a wide array of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2] The aminopyridine moiety, in particular, is a valuable functional group in drug design due to its ability to modulate physicochemical properties such as lipophilicity and to form key hydrogen bond interactions with biological targets.[5]
Safety Information
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-3,5-dinitro-1H-pyridin-2-one synthesis.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields, often around 30% when using standard protocols, are a common challenge in this synthesis.[1] Several factors can contribute to this, including harsh reaction conditions leading to side product formation and incomplete conversion of the starting material.
Troubleshooting Steps:
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Temperature Control: The nitration of 1-methyl-2-pyridone is a highly exothermic reaction. Poor temperature control can lead to the formation of unwanted byproducts and decomposition of the desired product. It is crucial to maintain the recommended reaction temperature.
-
Reagent Addition: The rate of addition of the nitrating agent is critical. A slow, controlled addition allows for better temperature management and minimizes localized overheating.
-
Acid Ratio: The ratio of sulfuric acid to nitric acid influences the concentration of the active nitronium ion (NO₂⁺). An improper ratio can lead to incomplete nitration or excessive side reactions.
-
Reaction Time: Insufficient reaction time may result in incomplete conversion of the starting material or the mono-nitro intermediate. Conversely, excessively long reaction times under harsh acidic conditions can lead to product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Starting Material: Ensure the 1-methyl-2-pyridone starting material is pure and dry, as impurities can interfere with the reaction.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I avoid them?
A2: The harsh conditions of the dinitration reaction can lead to the formation of several byproducts.
-
Mono-nitrated Intermediate: The primary "byproduct" is often the unreacted mono-nitrated intermediate, 1-methyl-3-nitro-1H-pyridin-2-one or 1-methyl-5-nitro-1H-pyridin-2-one. This indicates incomplete dinitration.
-
Solution: Consider a stepwise nitration approach. First, synthesize and isolate the mono-nitro intermediate under milder conditions. Then, subject the purified mono-nitro compound to a second nitration step to obtain the desired dinitro product. This can significantly improve the overall yield and purity.
-
-
Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidation byproducts, which often present as a complex mixture of tars.
-
Solution: Strict temperature control is essential. Using alternative, milder nitrating agents can also mitigate oxidative side reactions.
-
-
Positional Isomers: While the 3- and 5-positions are electronically favored for nitration, trace amounts of other isomers might form, complicating purification.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting material (1-methyl-2-pyridone), the crude reaction mixture at different time points, and a co-spot (starting material and reaction mixture).
-
Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under UV light.
-
-
Interpretation: The disappearance of the starting material spot and the appearance of new spots corresponding to the mono-nitro intermediate and the final dinitro product will indicate the reaction's progress. The relative intensity of the spots can give a qualitative measure of the conversion.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product.
-
Recommended Solvents: Experiment with different solvent systems to find the optimal one for your specific impurity profile. Good starting points for recrystallization of nitroaromatic compounds include:
-
Ethanol
-
Methanol
-
A mixture of ethanol and water
-
A mixture of acetone and water
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
Data Presentation
Table 1: Comparison of Nitrating Agents for Aromatic Compounds
| Nitrating Agent | Substrate Example | Temperature (°C) | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Toluene | 30-40 | ~95 | |
| Nitric Acid in Acetic Anhydride | Toluene | Not specified | High | |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Toluene | Room Temp | 90-95 | |
| N-Nitrosaccharin | Anisole | 85 | 95 | |
| Dinitrogen Pentoxide (N₂O₅) | Anisole | 20 | 93 |
Note: This table provides a general comparison for the nitration of a standard aromatic compound and suggests that alternative nitrating agents can be highly effective, often under milder conditions.
Experimental Protocols
Protocol 1: Standard Dinitration of 1-Methyl-2-pyridone
This protocol is a common method but is known for its low yield.
-
Reaction Setup: In a flask equipped with a stirrer and a thermometer, add 300 mL of concentrated sulfuric acid to 33.47 g (0.306 mol) of 1-methyl-2-pyridone.
-
Nitration: While stirring, carefully add 120 mL of concentrated nitric acid in batches, maintaining the temperature at 100 °C.
-
Reaction Time: Heat the mixture at 100 °C overnight.
-
Work-up: Pour the reaction mixture into 1400 mL of ice.
-
Isolation: Collect the resulting precipitate by filtration and wash it with water.
-
Purification: Recrystallize the crude product from a suitable solvent.
-
Reported Yield: Approximately 30%.[1]
Protocol 2: Proposed Stepwise Nitration for Improved Yield
This approach aims to improve the yield by first synthesizing the mono-nitro intermediate.
Step 1: Synthesis of 1-Methyl-3-nitro-1H-pyridin-2-one
-
Reaction Setup: Dissolve 1-methyl-2-pyridone in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Nitration: Slowly add a stoichiometric amount of nitric acid while keeping the temperature low to favor mono-nitration.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Pour the mixture over ice, collect the precipitate, and recrystallize to obtain pure 1-methyl-3-nitro-1H-pyridin-2-one.
Step 2: Dinitration of 1-Methyl-3-nitro-1H-pyridin-2-one
-
Reaction Setup: Dissolve the purified 1-methyl-3-nitro-1H-pyridin-2-one in concentrated sulfuric acid.
-
Nitration: Add a nitrating agent (e.g., mixed acid or an alternative) under controlled temperature conditions.
-
Monitoring and Work-up: Follow the progress by TLC. Once the reaction is complete, use the same work-up and purification procedure as in Protocol 1.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low reaction yield.
Caption: Proposed stepwise synthesis route for improved yield.
References
Technical Support Center: Nitration of 1-Methyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals conducting the nitration of 1-methyl-2-pyridone. The information is designed to help overcome common challenges and side reactions encountered during this electrophilic aromatic substitution.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of nitrated 1-methyl-2-pyridone derivatives.
Q1: My final product is a mixture of 1-methyl-3-nitro-2-pyridone and 1-methyl-5-nitro-2-pyridone. How can I improve the regioselectivity of the reaction?
A1: The formation of both 3-nitro and 5-nitro isomers is common because the electron-donating N-methyl group directs nitration to the ortho (3-position) and para (5-position) positions, and both are activated. While completely isolating one isomer through synthesis is challenging, you can influence the ratio:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other due to differences in activation energies for their formation. Precise temperature control is crucial.
-
Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity. Using a milder nitrating agent or a different acid catalyst might alter the isomer ratio.
-
Purification: The most practical approach to obtaining a pure isomer is through careful purification of the product mixture using techniques like fractional recrystallization or column chromatography, as their polarity differences are often sufficient for separation.
Q2: I am observing a significant amount of 1-methyl-3,5-dinitro-2-pyridone in my product mixture. How can I prevent this over-nitration?
A2: The formation of a dinitrated product occurs because the mono-nitrated pyridone is still activated enough to undergo a second nitration.[1] To minimize this side reaction:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 1-methyl-2-pyridone to nitric acid. This ensures there is no excess nitrating agent available for a second substitution.
-
Lower Temperature: Conduct the reaction at a low temperature (e.g., 0-5 °C). Higher temperatures increase the reaction rate and the likelihood of dinitration.[1]
-
Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent the product from reacting further.
-
Slow Addition: Add the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone. This maintains a low concentration of the nitronium ion electrophile, disfavoring the second, slower nitration step.[2]
Q3: My reaction yield is very low, and the crude product is a dark, tarry substance. What is causing this degradation?
A3: A low yield accompanied by dark, tarry byproducts typically indicates oxidative degradation of the starting material or product. The standard nitrating mixture (concentrated H₂SO₄ and HNO₃) is a powerful oxidizing agent.[3]
-
Excessive Temperature: This is the most common cause. The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction and oxidation of the methyl group or the pyridone ring.[4] Always maintain the recommended low temperature using an ice bath.
-
High Concentration of Nitric Acid: Using fuming nitric acid or an excess of nitric acid increases the oxidative potential of the reaction mixture.
-
Contaminants: The presence of easily oxidizable impurities in the starting material can also initiate degradation. Ensure the purity of your 1-methyl-2-pyridone before starting.
Q4: How can I effectively purify the desired mono-nitrated product from side products like isomers and dinitrated compounds?
A4: Purification can be achieved by exploiting the differences in polarity and solubility between the desired product and the impurities.
-
Column Chromatography: This is a highly effective method for separating isomers and the dinitrated product. The nitro compounds have different polarities (dinitrated > mono-nitrated), allowing for separation on a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: This technique is useful for removing impurities with different solubilities.[5] You may need to experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find one that effectively separates your desired mono-nitro isomer from other byproducts.[5]
Data Presentation: Influence of Reaction Conditions
The following table summarizes the general effects of key reaction parameters on the formation of side products during the nitration of 1-methyl-2-pyridone.
| Reaction Parameter | Primary Effect on Product Distribution | Recommendation for Minimizing Side Reactions |
| Temperature | Higher temperatures increase the rate of all reactions, especially dinitration and oxidation.[1] | Maintain a low and constant temperature (e.g., 0-10 °C) throughout the addition and reaction time.[6] |
| Reaction Time | Longer reaction times can lead to the formation of dinitrated products after the initial mono-nitration is complete. | Monitor the reaction progress via TLC and quench promptly upon consumption of the starting material. |
| Stoichiometry of HNO₃ | An excess of nitric acid significantly increases the probability of dinitration. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of nitric acid relative to the substrate. |
| Rate of Addition | Rapid addition of the nitrating mixture can cause localized temperature spikes and high concentrations of the electrophile. | Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Nitration of 1-Methyl-2-pyridone
This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-methyl-2-pyridone (1.0 eq) in concentrated sulfuric acid (3-5 volumes). Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1-2 volumes), while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1-methyl-2-pyridone over 20-30 minutes. Critically, ensure the internal temperature of the reaction mixture does not exceed 10 °C.[2]
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of the crude nitrated product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum. The product can then be purified by recrystallization or column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Loading: Load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator to yield the purified 1-methyl-nitro-2-pyridone isomer.[5]
Visualizations
dot
Caption: Reaction pathways in the nitration of 1-methyl-2-pyridone.
dot
Caption: Troubleshooting workflow for nitration side reactions.
References
Technical Support Center: Purification of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Methyl-3,5-dinitro-1H-pyridin-2-one from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting material (1-methyl-2-pyridone), mononitrated intermediates (e.g., 1-methyl-3-nitro-1H-pyridin-2-one and 1-methyl-5-nitro-1H-pyridin-2-one), and potentially other positional isomers of the dinitro product. Additionally, residual acids (sulfuric acid and nitric acid) from the nitration reaction may be present in the crude product.
Q2: The crude product appears as a dark oil or tar instead of a solid precipitate. What could be the reason?
A2: This may indicate the presence of significant amounts of impurities, particularly nitrophenolic byproducts or other oxidation products which can be oily in nature. It could also result from an incomplete reaction or side reactions due to temperature fluctuations during the nitration process. Ensure that the reaction mixture is poured into a sufficient volume of ice water to facilitate the precipitation of the desired product.
Q3: My purified this compound is off-color (e.g., brownish instead of yellow). How can this be addressed?
A3: A persistent off-color suggests the presence of colored impurities. These can often be removed by treating a solution of the compound with activated charcoal during the recrystallization process. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is reported to be in the range of 174-178 °C. A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of forming crystals. | The solute is melting in the hot solvent before it dissolves, or the solution is supersaturated at a temperature above the compound's melting point. | - Select a solvent with a boiling point lower than the melting point of the compound (174-178 °C). - Use a larger volume of the recrystallization solvent to ensure the compound remains dissolved at a lower temperature. - Try a solvent mixture to adjust the solvent properties. |
| Poor recovery of the purified compound. | - The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. - Too much solvent was used during recrystallization. - Premature crystallization occurred during hot filtration. | - Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Crystals do not form upon cooling. | The solution is not sufficiently saturated, or nucleation has not been initiated. | - If an excessive amount of solvent was used, carefully evaporate some of it to concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease the solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities (overlapping bands). | - The polarity of the eluent is too high, causing all components to move too quickly through the column. - The column is overloaded with the sample. - The stationary phase is not appropriate for the separation. | - Start with a less polar eluent and gradually increase the polarity (gradient elution). A common starting point for polar nitro compounds is a mixture of hexane and ethyl acetate. - Use a larger column or reduce the amount of sample loaded. As a general rule, use about 20-50 times the weight of stationary phase to the weight of the crude sample. - Silica gel is a standard choice for polar compounds. Ensure it is properly packed to avoid channeling. |
| The compound is not eluting from the column. | The eluent is not polar enough to displace the highly polar dinitro compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For very polar compounds, small amounts of methanol can be added to the eluent (e.g., ethyl acetate/methanol mixture). |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the stationary phase. - The sample was not loaded onto the column in a concentrated band. | - For basic compounds like pyridines, adding a small amount of a competing base such as triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape. - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the top of the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the crude solid product by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol or a mixture of ethyl acetate and hexane are good starting points to test.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To purify the compound based on its polarity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, tapping the column gently. Add a small layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to elute the compounds.
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Fraction Collection: Collect the eluate in a series of labeled fractions.
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Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Purification workflow for this compound.
managing reaction temperature for 1-Methyl-3,5-dinitro-1H-pyridin-2-one synthesis
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, with a specific focus on managing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A1: The synthesis involves the dinitration of 1-methyl-2-pyridone. A common procedure is to add concentrated nitric acid in batches to a stirred mixture of 1-methyl-2-pyridone and concentrated sulfuric acid at an elevated temperature (e.g., 100 °C).[1] The reaction mixture is typically heated for an extended period and then quenched by pouring it into ice, causing the product to precipitate.[1]
Q2: Why is temperature management so critical in this synthesis?
A2: Temperature management is crucial for several reasons:
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Exothermic Nature: The nitration of aromatic compounds is a highly exothermic process.[2] Without proper control, the reaction temperature can increase rapidly, leading to a dangerous condition known as a thermal runaway.
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Selectivity and Side Reactions: The temperature influences the rate of reaction and the formation of byproducts. Poor temperature control can lead to over-nitration or oxidative degradation of the starting material or product.[3]
-
Yield and Purity: Maintaining the optimal temperature range is key to maximizing the yield and purity of the desired product.
Q3: What are the primary safety concerns related to temperature control in this nitration?
A3: The primary safety concern is the potential for a runaway reaction. This can cause a rapid increase in pressure within the reaction vessel, potentially leading to an explosion and the release of toxic nitrogen oxide gases.[2] Nitration reactions, especially on a larger scale, can be hazardous if the heat generated is not effectively dissipated.[2]
Q4: What happens if the reaction temperature deviates from the recommended value?
A4:
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Temperature Too High: An excessively high temperature can accelerate the reaction rate uncontrollably, increasing the risk of a thermal runaway. It can also lead to the formation of undesired side products through over-nitration or oxidative degradation, which will reduce the final product's yield and purity.
-
Temperature Too Low: A temperature that is too low may result in an incomplete or very slow reaction, leading to a low yield of the desired product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase. | Exothermic reaction proceeding too quickly due to rapid addition of nitric acid or inadequate cooling. | 1. Immediately stop the addition of nitric acid. 2. Enhance external cooling (e.g., by adding more ice/dry ice to the cooling bath). 3. If the temperature continues to rise, prepare for emergency quenching by pouring the reaction mixture into a large volume of crushed ice. |
| Low yield of the final product. | 1. Incomplete reaction due to insufficient heating time or low temperature. 2. Formation of side products due to poor temperature control. 3. Loss of product during workup and purification. | 1. Ensure the reaction is maintained at the specified temperature for the recommended duration. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). 3. Carefully control the rate of addition of the nitrating agent and maintain stable cooling. |
| Product is impure (discolored, oily, or has a wide melting point range). | Formation of side-products from excessive temperature or incorrect stoichiometry. | 1. Strictly adhere to the recommended reaction temperature. 2. Ensure precise measurement of all reagents. 3. Purify the crude product using an appropriate method, such as recrystallization. |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis, emphasizing temperature control.
Materials:
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1-Methyl-2-pyridone
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Distilled Water
Equipment:
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Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
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Heating mantle with a temperature controller
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Thermometer
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Ice bath
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Buchner funnel and filter paper
Procedure:
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In a round-bottom flask, combine 1-methyl-2-pyridone and concentrated sulfuric acid.
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Begin stirring the mixture and gently heat it to 100 °C using a temperature-controlled heating mantle.
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Once the mixture has reached 100 °C, begin the dropwise addition of concentrated nitric acid from the dropping funnel. It is critical to add the nitric acid slowly and in batches to maintain the reaction temperature at 100 °C and avoid a sudden exotherm. [1]
-
Monitor the internal temperature of the reaction mixture continuously with a thermometer. Adjust the addition rate of nitric acid to maintain the target temperature.
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After the addition of nitric acid is complete, continue to heat the reaction mixture at 100 °C overnight with continuous stirring.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
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In a separate large beaker, prepare a slurry of crushed ice and water.
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Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring to quench the reaction and precipitate the product.[1]
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Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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Wash the collected solid with copious amounts of cold distilled water to remove any residual acid.
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Dry the product thoroughly. The expected product is this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing the reaction temperature.
Caption: Troubleshooting workflow for an uncontrolled temperature increase.
References
avoiding byproduct formation in reactions with 1-Methyl-3,5-dinitro-1H-pyridin-2-one
Welcome to the technical support center for 1-Methyl-3,5-dinitro-1H-pyridin-2-one. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and avoid the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophiles? A1: The high reactivity stems from the electron-deficient nature of the pyridinone ring. The two electron-withdrawing nitro groups, combined with the carbonyl group and the ring nitrogen, significantly lower the electron density of the ring system. This makes it an excellent electrophile, highly susceptible to attack by nucleophiles.[1]
Q2: My reaction mixture turned a dark red/purple color upon adding a nucleophile. Is this normal? A2: The formation of a dark color is often indicative of the formation of a Meisenheimer complex. This is a resonance-stabilized intermediate formed when the nucleophile adds to the electron-deficient ring.[2][3] While its formation is a key step in the desired substitution reaction, a persistent, intense color may also suggest the accumulation of stable, non-productive adducts or undesired byproducts.
Q3: I am observing multiple products in my three-component reaction. What is causing this? A3: In three-component reactions involving this compound, a ketone, and a nitrogen source (like ammonia or ammonium acetate), the formation of multiple products such as nitropyridines and nitroanilines is a known issue.[1] The reaction pathway is sensitive to the specific ketone, the nitrogen source used, and the overall reaction conditions. "Severe conditions" are often cited as a cause for increased side reactions.[1]
Q4: The reaction is not proceeding to completion, and I am isolating a stable adduct of my nucleophile and the starting material. Why is this happening? A4: This issue is common when using sterically hindered nucleophiles. The initial nucleophilic addition occurs, forming a Meisenheimer-type adduct. However, the subsequent elimination step, which is required to form the final product and restore aromaticity, can be sterically inhibited.[4] The bulky nucleophile prevents the necessary planarization for the elimination to proceed, effectively stalling the reaction.[4][5]
Troubleshooting Guides
Problem 1: Ring-Opening and Dianionic Adduct Formation
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Symptom: You observe a significant amount of a highly polar byproduct, and your desired substituted product yield is low. Mass spectrometry or NMR analysis may suggest a product resulting from the addition of nitroacetamide to the starting material.
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Cause: this compound is an excellent substrate for nucleophilic-type ring transformation.[1] The reaction can be initiated by nucleophilic attack at the C4 or C6 positions, leading to ring cleavage. The eliminated N-methyl-nitroacetamide anion is itself a nucleophile and can add to another molecule of the starting material, forming a stable dianionic product (5), which consumes the reactant.[1]
-
Solutions:
-
Temperature Control: Lower the reaction temperature. The formation of the dianionic adduct is often favored under thermodynamic control (higher temperatures, longer reaction times). Running the reaction at 0 °C or below can favor the desired kinetic substitution product.[6][7]
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of the thermodynamic byproduct.[8]
-
Order of Addition: Use a slow-addition (syringe pump) of the primary nucleophile to a solution of the dinitropyridone. This keeps the instantaneous concentration of the nucleophile low, which can help minimize side reactions.
-
Problem 2: Low Yield and Poor Selectivity in Three-Component Reactions
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Symptom: When reacting this compound with a ketone and a nitrogen source, you obtain a mixture of nitropyridines, nitroanilines, and other unidentified byproducts.
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Cause: The reaction pathway is highly dependent on the reaction conditions. Elevated temperatures can promote side reactions, especially with ketones that have α'-protons.[1] The choice of nitrogen source (e.g., ammonia vs. ammonium acetate) also dictates the product distribution.[1]
-
Solutions:
-
Optimize Temperature: Begin with milder conditions. For ketones prone to side reactions, lower temperatures may favor the desired nitropyridine product.[1]
-
Select Nitrogen Source Carefully: The use of ammonia typically leads to nitropyridines, whereas ammonium acetate can produce both nitropyridines and nitroanilines.[1] Ensure the appropriate nitrogen source is used for your desired product.
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Stoichiometry: Carefully control the stoichiometry of the reactants. Use a modest excess of the ketone and nitrogen source, but avoid a large excess which can promote side reactions.
-
Data Presentation
The following table provides representative data on how reaction conditions can influence the product distribution in a typical nucleophilic aromatic substitution (SNAr) reaction, aiming to minimize the formation of the dianionic adduct byproduct.
| Entry | Nucleophile (1.1 eq) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Dianionic Adduct (%)[1] |
| 1 | Piperidine | 80 | 12 | 45 | 35 |
| 2 | Piperidine | 25 (Room Temp) | 6 | 75 | 15 |
| 3 | Piperidine | 0 | 4 | 88 | <5 |
| 4 | Morpholine | 80 | 12 | 52 | 30 |
| 5 | Morpholine | 0 | 4 | 91 | <5 |
Note: Data are illustrative, based on principles of kinetic and thermodynamic control, and intended for guidance. Actual results will vary.[6][8][9]
Experimental Protocols
Protocol: Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the reaction of this compound with an amine nucleophile, optimized to favor kinetic control and minimize byproduct formation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 equiv).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF) to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.1 equiv) in a small amount of the reaction solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by adding a cold, dilute aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography to isolate the desired substituted product from any residual byproducts.
Visualizations
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. jackwestin.com [jackwestin.com]
Technical Support Center: Nucleophilic Substitution Reactions of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
Welcome to the technical support center for optimizing nucleophilic substitution reactions with 1-Methyl-3,5-dinitro-1H-pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, solvent selection, and troubleshooting common issues encountered during the synthesis of substituted pyridinone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution (SNAr)?
A1: this compound is an excellent substrate for SNAr reactions due to its high degree of electron deficiency. The presence of two strongly electron-withdrawing nitro groups, combined with the electron-withdrawing effect of the pyridinone ring itself, significantly activates the aromatic ring towards attack by nucleophiles. This high electrophilicity facilitates the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism.
Q2: What is the general mechanism for nucleophilic substitution on this substrate?
A2: The reaction proceeds via a classical SNAr mechanism. The nucleophile attacks the electron-deficient carbon atom of the pyridinone ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (in this case, one of the nitro groups or another substituent) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Q3: Which solvents are generally recommended for this reaction?
A3: For SNAr reactions, polar aprotic solvents are typically the preferred choice.[1][2][3] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are effective at solvating the charged intermediates and transition states without significantly solvating and deactivating the nucleophile.[1] This leads to an enhancement of the reaction rate compared to polar protic solvents.
Q4: How does the choice of nucleophile affect the reaction?
A4: The strength and nature of the nucleophile are critical. Stronger nucleophiles, such as primary and secondary amines (e.g., piperidine, morpholine) or alkoxides (e.g., sodium methoxide), will generally react faster. The steric hindrance of the nucleophile can also play a role; bulkier nucleophiles may react more slowly.
Troubleshooting Guide
This section addresses common problems encountered during nucleophilic substitution reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the electron-deficient ring. | - If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, K2CO3) to generate the more reactive alkoxide or amide. - Switch to a stronger, less sterically hindered nucleophile. |
| 2. Inappropriate solvent: The solvent may be deactivating the nucleophile or be unsuitable for the reaction conditions. | - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are known to accelerate SNAr reactions.[1][2] - Ensure the solvent is anhydrous, as water can protonate the nucleophile and reduce its reactivity. | |
| 3. Reaction temperature is too low: The activation energy for the reaction may not be reached. | - Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation and the appearance of byproducts. | |
| Formation of Multiple Products/Byproducts | 1. Side reactions: The nucleophile or product may be undergoing further reactions under the reaction conditions. | - Lower the reaction temperature. - Reduce the reaction time. - Use a less reactive base if one is being used. |
| 2. Ring-opening or decomposition: The highly activated pyridinone ring can be susceptible to cleavage by strong nucleophiles or harsh conditions. | - Use milder reaction conditions (lower temperature, weaker base). - Consider using a less nucleophilic amine or protecting sensitive functional groups. | |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed. |
| 2. Reversible reaction: In some cases, the reverse reaction may be significant. | - Use an excess of the nucleophile to shift the equilibrium towards the product. | |
| Difficulty in Product Isolation | 1. Product is highly polar: The product may be difficult to extract from a polar aprotic solvent. | - After the reaction, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - If the product is water-soluble, consider alternative work-up procedures like precipitation or chromatography. |
Data Presentation
While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the public domain, the following table provides a qualitative comparison of expected reaction rates in different solvent types based on general principles of SNAr reactions.
| Solvent Type | Example Solvents | Expected Relative Reaction Rate | Reasoning |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Effectively solvates cations and the charged Meisenheimer complex without strongly solvating and deactivating the anionic nucleophile.[1][2][3] |
| Polar Protic | Water, Methanol, Ethanol | Low | Strongly solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[1][4] Can also act as a competing nucleophile. |
| Non-Polar | Toluene, Hexane | Very Low | Poor solubility of the polar substrate and nucleophile, and inability to stabilize the charged intermediate. |
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic substitution reactions on this compound. Note: These are starting points and may require optimization for specific nucleophiles and desired products.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (or DMSO).
-
Addition of Nucleophile: Add piperidine (1.1 - 1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out of the solution. If not, extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
-
Preparation of Nucleophile (if not commercially available): In a separate flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form sodium methoxide.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DMF.
-
Addition of Nucleophile: Slowly add the freshly prepared sodium methoxide solution to the solution of the pyridinone at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
Caption: General mechanism of SNAr on this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
troubleshooting low reactivity of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 1-Methyl-3,5-dinitro-1H-pyridin-2-one, focusing on issues related to its synthesis and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile chemical compound used as an intermediate in organic synthesis.[1] Its electron-deficient pyridine ring, a result of two nitro groups and a carbonyl group, makes it an excellent substrate for nucleophilic reactions.[2][3] It is primarily used in the synthesis of pharmaceuticals, agrochemicals (like herbicides), and other complex molecules.[1][2]
Q2: What makes the pyridine ring of this compound reactive towards nucleophiles?
A2: The presence of two electron-withdrawing nitro groups and a carbonyl group significantly reduces the electron density of the pyridine ring.[3] This electronic deficiency makes the ring susceptible to attack by nucleophiles, facilitating reactions such as nucleophilic substitution and ring transformations.[1][2][3]
Q3: What are the typical physical properties of this compound?
A3: It is a solid at room temperature with a melting point in the range of 174-178 °C.[4][5]
Q4: What are the main safety precautions when handling this compound?
A4: this compound is toxic if swallowed.[6] Standard safety protocols should be followed, including using personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding dust formation.[4] It is stable under proper storage conditions but incompatible with strong oxidizing agents.[7]
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound is typically achieved by the dinitration of 1-methyl-2-pyridone. Low reactivity often manifests as a low yield of the desired dinitrated product, with significant recovery of starting material or the mono-nitrated intermediate.
Issue 1: Low or No Yield of the Dinitrated Product
Possible Cause: The reaction conditions may be too mild to achieve complete dinitration. The pyridine ring is deactivated by protonation in the strong acidic medium, and further deactivated after the first nitration, making the second nitration more difficult.[8][9]
Suggested Solutions:
-
Increase Reaction Temperature: The reaction often requires high temperatures (e.g., 100 °C) to proceed effectively.[2] If you are using lower temperatures, cautiously increase the temperature while monitoring the reaction for signs of degradation.
-
Use a Stronger Nitrating Agent: If a standard mixture of nitric and sulfuric acid is not effective, consider using a more potent nitrating system, such as fuming nitric acid with concentrated sulfuric acid.[3][8]
-
Increase Reaction Time: As the dinitration can be slow, extending the reaction time may improve the yield. A typical procedure involves heating the mixture overnight.[2] Monitor the reaction progress using an appropriate technique like TLC or NMR to determine the optimal time.
Issue 2: Incomplete Reaction - Presence of Mono-nitrated Intermediate
Possible Cause: The first nitro group introduced onto the pyridine ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[10] This makes the second nitration significantly more challenging than the first, often requiring more forcing conditions.[9]
Suggested Solutions:
-
Harsher Conditions for Second Nitration: If isolating the mono-nitrated product is feasible, you could subject it to a second, more forceful nitration step. This might involve using oleum (fuming sulfuric acid) in the nitrating mixture.[9]
-
Optimize Stoichiometry: While a large excess of the nitrating agent can lead to side reactions, ensure enough is present to account for both nitration steps. A common protocol uses a significant excess of both nitric and sulfuric acids.[2]
Issue 3: Product Fails to Precipitate During Workup
Possible Cause: While the product should precipitate when the acidic reaction mixture is poured into ice water, solubility issues can sometimes arise, especially if the product concentration is very low.[2][9]
Suggested Solutions:
-
Extraction: If precipitation is poor, neutralize the acidic solution carefully with a base (e.g., sodium carbonate) until a pH of 7-8 is reached.[10] The product can then be extracted with an appropriate organic solvent, such as a chloroform/isopropanol mixture.[9]
-
Sufficient Quenching Volume: Ensure a large volume of ice is used for quenching. A published procedure specifies pouring the reaction mixture into approximately 1400 mL of ice for a ~0.3 mol scale reaction.[2]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound from 1-methyl-2-pyridone.
| Parameter | Value | Reference |
| Starting Material | 1-methyl-2-pyridone | [2] |
| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | Overnight | [2] |
| Reported Yield | ~30% | [2] |
| Melting Point | 174 - 178 °C | [4][5] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established literature procedures for the nitration of 1-methyl-2-pyridone.[2]
Materials:
-
1-methyl-2-pyridone
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Stirring apparatus
-
Heating mantle
-
Reaction flask
-
Beaker (large)
-
Filtration apparatus
Methodology:
-
In a suitable reaction flask, carefully add concentrated sulfuric acid (300 mL) to 1-methyl-2-pyridone (33.47 g, 0.306 mol) with stirring.
-
Heat the mixture to 100 °C.
-
Slowly and carefully add concentrated nitric acid (120 mL) in batches to the stirred mixture, maintaining the temperature at 100 °C.
-
Once the addition is complete, continue heating the reaction mixture at 100 °C overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Prepare a large beaker with crushed ice (approx. 1400 mL).
-
Carefully and slowly pour the reaction mixture onto the ice with stirring. A precipitate should form.
-
Collect the precipitate by filtration.
-
Wash the collected solid thoroughly with water to remove any residual acid.
-
Dry the product to obtain this compound.
Visualizations
Logical Relationships and Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 14150-94-8 [chemicalbook.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97 14150-94-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This technical support center is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one. It provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful scale-up of this synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time. 2. Decomposition of Starting Material or Product: Excessive temperature or prolonged reaction time at high temperatures can lead to decomposition. 3. Loss During Work-up: Product may be partially soluble in the aqueous quench solution, or mechanical losses during filtration. | 1. Optimize Nitrating Agent Stoichiometry: Gradually increase the molar ratio of nitric acid to the starting material. Monitor the reaction progress by TLC or HPLC. 2. Control Reaction Temperature: Maintain the recommended reaction temperature. For scale-up, ensure efficient heat dissipation to prevent hot spots. Consider a slower, controlled addition of the nitrating agent. 3. Minimize Work-up Losses: Ensure the quench is performed on a thoroughly cooled ice bath to minimize product solubility. Use a minimal amount of cold water for washing the precipitate. |
| Formation of Mononitrated Byproduct | 1. Insufficient Nitrating Strength: The concentration of the nitronium ion (NO₂⁺) may be too low for the second nitration. 2. Short Reaction Time or Low Temperature: The conditions may not be vigorous enough to drive the reaction to completion. | 1. Increase Nitrating Agent Concentration: Use a higher concentration of nitric acid or add fuming sulfuric acid (oleum) to the sulfuric acid to increase the concentration of the nitronium ion. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the disappearance of the mononitrated intermediate by a suitable analytical method. |
| Product is an Oil or Fails to Precipitate | 1. Presence of Impurities: Oily byproducts or unreacted starting material can inhibit crystallization. 2. Supersaturation Not Reached: The concentration of the product in the quench solution may be below its saturation point. | 1. Purification Prior to Precipitation: Consider an extraction step after the quench to remove impurities before attempting crystallization. 2. Induce Precipitation: Try seeding the solution with a small crystal of pure product. If that fails, partially evaporating the solvent from an extracted organic phase may be necessary before adding a non-polar co-solvent to induce precipitation. |
| Dark-Colored Product | 1. Side Reactions and Oxidation: The highly oxidizing conditions can lead to the formation of colored impurities. | 1. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). 2. Activated Carbon Treatment: If recrystallization alone is insufficient, a hot filtration over a small amount of activated carbon may help to remove colored impurities. |
| Runaway Reaction/Exotherm | 1. Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction. 2. Rapid Addition of Nitrating Agent: Adding the nitric acid too quickly can generate heat faster than it can be removed. | 1. Ensure Adequate Cooling: Use a reactor with a high surface area to volume ratio and a powerful cooling system. For very large scales, consider a semi-batch process where the starting material is added to the nitrating mixture at a controlled rate. 2. Controlled Addition: Add the nitrating agent slowly and monitor the internal temperature continuously. Have an emergency cooling bath (e.g., dry ice/acetone) on standby. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for a large-scale synthesis?
A1: For larger scales, starting from 1-methyl-2-pyridone is a common and direct approach.[1] A three-step synthesis from the more fundamental starting material, pyridine, is also a viable option.[2] The choice may depend on the availability and cost of the starting materials.
Q2: What are the critical safety precautions for this nitration reaction at scale?
A2: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[1] Key safety measures include:
-
Performing the reaction in a well-ventilated fume hood or a designated reactor bay.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ensuring adequate cooling and continuous monitoring of the reaction temperature.
-
Adding the nitrating agent slowly and in a controlled manner.
-
Having a quench plan and emergency procedures in place in case of an uncontrolled exotherm.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots (and quenching them immediately in cold water) for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product and any intermediates.
Q4: What are the likely byproducts in this synthesis?
A4: The primary byproduct is the mononitrated intermediate, 1-methyl-3-nitro-1H-pyridin-2-one or 1-methyl-5-nitro-1H-pyridin-2-one. Over-nitration or oxidation can also lead to other nitrated species or decomposition products, which may appear as colored impurities.
Q5: What is a suitable method for purifying the final product on a larger scale?
A5: Recrystallization is the most common method for purifying the crude product. The choice of solvent will depend on the impurity profile. Common solvents for recrystallization of similar compounds include ethanol, ethanol/water mixtures, or acetic acid. For large-scale operations, a jacketed reactor with controlled cooling is recommended to ensure slow crystal growth and high purity.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Methyl-2-pyridone
This protocol is adapted from a literature procedure.[1]
Materials:
-
1-Methyl-2-pyridone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be placed in a cooling bath (e.g., ice-water).
-
Charging the Reactor: To the flask, add concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C.
-
Addition of Starting Material: Slowly add 1-methyl-2-pyridone to the cold sulfuric acid, ensuring the temperature does not rise significantly.
-
Addition of Nitric Acid: Once the 1-methyl-2-pyridone is fully dissolved and the solution is cooled, begin the dropwise addition of concentrated nitric acid. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 100 °C as a starting point for optimization, though careful temperature control is crucial) and hold for the required time (e.g., overnight). Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a large excess of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Data Presentation
Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data for Optimization)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 80 | 12 | 25 | 90 |
| 2 | 100 | 12 | 30[1] | 95 |
| 3 | 120 | 8 | 28 | 85 (decomposition observed) |
Note: The data in this table is illustrative and should be determined experimentally for process optimization.
Mandatory Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
stability issues of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 1-Methyl-3,5-dinitro-1H-pyridin-2-one. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stored this compound has changed color from a pale yellow to a darker yellow or brownish hue. Is it still usable?
A change in color often indicates degradation of the compound. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to assess the extent of degradation before further use. A significant decrease in the main peak area and the appearance of new peaks would suggest that the compound's integrity has been compromised.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
To maintain the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. Some suppliers recommend refrigeration. Always refer to the manufacturer's specific storage recommendations.
Q3: I have observed a decrease in the potency of my compound in my experiments. Could this be related to storage issues?
Yes, a loss of potency is a common consequence of chemical degradation. Improper storage can lead to the breakdown of this compound, reducing the concentration of the active compound in your sample and thereby affecting experimental outcomes. We advise verifying the purity of your stored compound.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaromatic compounds are known to be susceptible to degradation under certain conditions. Potential degradation can be initiated by exposure to heat, light (photodegradation), and moisture (hydrolysis). The nitro groups can be reduced, or the pyridinone ring can undergo cleavage under harsh conditions.
Q5: Are there any known incompatibilities of this compound with common lab reagents or materials?
Safety data sheets indicate that this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in published literature, the table below provides general guidance based on the stability of analogous nitroaromatic compounds. Researchers are strongly encouraged to perform their own stability studies for critical applications.
| Parameter | Recommended Condition | Potential Issues if Deviated |
| Temperature | Store in a cool place; refrigeration (2-8 °C) is often recommended. | Accelerated degradation at elevated temperatures. |
| Humidity | Store in a dry environment with the container tightly sealed. | Increased likelihood of hydrolytic degradation. |
| Light | Protect from light by using an amber vial or storing in the dark. | Photodegradation can occur upon exposure to UV or visible light. |
| pH (in solution) | Use freshly prepared solutions. Stability in solution is pH-dependent and should be determined empirically. | Susceptible to hydrolysis under acidic or basic conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound. Method optimization and validation are required for specific applications.
-
Objective: To determine the purity of a sample of this compound and detect the presence of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be 30:70 (Acetonitrile:Water) with a linear gradient to 70:30 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength around 254 nm or 310 nm is likely to be appropriate.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of known concentration to determine the retention time of the main peak.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the main peak and any additional peaks, which may represent impurities or degradation products.
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the purity.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
-
Objective: To identify potential degradation products and pathways for this compound.
-
Methodology: Expose the compound to various stress conditions and analyze the resulting samples by HPLC (as described in Protocol 1).
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze by HPLC to observe the degradation of the main peak and the formation of new peaks.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Visualizations
Technical Support Center: Interpreting Complex NMR Spectra of 1-Methyl-3,5-dinitro-1H-pyridin-2-one Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of reaction products derived from 1-Methyl-3,5-dinitro-1H-pyridin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for the starting material, this compound?
A1: The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals: a doublet around δ 9.05, another doublet around δ 8.90, and a singlet for the methyl group around δ 3.80.[1] The two doublets correspond to the two protons on the pyridinone ring.
Q2: What are the common reaction types for this compound that lead to complex NMR spectra?
A2: this compound is an electron-deficient molecule that readily undergoes nucleophilic attack and ring transformation reactions.[2] A common reaction is a three-component ring transformation (TCRT) with a ketone and a nitrogen source (like ammonia or an amine) to produce highly substituted nitropyridines or nitroanilines.[2][3] These products often have complex NMR spectra due to multiple substituents on the aromatic ring.
Q3: My ¹H NMR spectrum shows broad peaks. What are the possible causes?
A3: Broad peaks in an NMR spectrum can arise from several factors, including:
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Poor Shimming: The magnetic field homogeneity may need to be optimized.
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Sample Concentration: A highly concentrated sample can lead to peak broadening.
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.
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Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., NH or OH protons) will appear as broad signals.
Q4: The integration of my aromatic signals does not match the expected proton count. What should I check?
A4: Inaccurate integration can be due to:
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Overlapping Signals: If aromatic signals are not well-resolved, it is difficult to set the integration regions correctly.
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Low Signal-to-Noise Ratio: A dilute sample may lead to a poor signal-to-noise ratio, affecting the accuracy of the integration.
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Incorrect Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected to obtain accurate integrals.
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Residual Solvents: The presence of residual solvent peaks in the aromatic region can interfere with the integration of your product signals.
Q5: How can I confirm the presence of an NH or OH proton in my product's spectrum?
A5: A D₂O shake experiment is a simple and effective method. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like NH or OH) will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.
Troubleshooting Complex Spectra of Reaction Products
The following section provides guidance on interpreting the NMR spectra of products from a typical three-component reaction of this compound.
Illustrative Reaction: Synthesis of a Substituted 5-Nitropyridine
A common application of this compound is its reaction with a ketone (e.g., acetone) and ammonia to form a substituted 5-nitropyridine. The complexity of the resulting NMR spectrum will depend on the structure of the ketone used.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues encountered during the interpretation of complex NMR spectra of these reaction products.
Quantitative Data Summary
The following table summarizes typical ¹H NMR chemical shift ranges for protons in the starting material and a hypothetical substituted 5-nitropyridine product formed from a three-component reaction.
| Compound | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound | Ring H | 8.90 - 9.05 | Doublet | Two distinct doublets for the ring protons.[1] |
| N-CH₃ | ~3.80 | Singlet | Characteristic singlet for the N-methyl group.[1] | |
| Substituted 5-Nitropyridine | Ring H (adjacent to NO₂) | 8.5 - 9.5 | Singlet or Doublet | Highly deshielded due to the nitro group. |
| Other Ring H | 7.0 - 8.5 | Varies | Chemical shift depends on the other substituents. | |
| Substituent Protons | Varies | Varies | Depends on the ketone used in the reaction. |
Experimental Protocols
Synthesis of this compound
To a stirred mixture of 1-methyl-2-pyridone and concentrated sulfuric acid, concentrated nitric acid is added in batches at an elevated temperature (e.g., 100 °C). The reaction mixture is heated for several hours, then poured into ice. The resulting precipitate is collected by filtration and washed with water to yield this compound.[1]
General Procedure for Three-Component Synthesis of Substituted 5-Nitropyridines
A solution of this compound, a ketone, and a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in a suitable solvent (e.g., methanol) is heated. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed, and the product is purified by column chromatography.
Note: The complexity of the NMR spectrum of the product will be directly related to the complexity of the ketone used as a starting material. Symmetrical ketones will lead to simpler spectra, while unsymmetrical ketones will result in more complex splitting patterns and a greater number of signals.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methyl-3,5-dinitro-1H-pyridin-2-one and Other Dinitropyridines
Introduction to Dinitropyridine Reactivity
The pyridine ring, an electron-deficient heterocycle, is rendered significantly more electrophilic by the presence of two strongly electron-withdrawing nitro groups. This heightened electrophilicity makes dinitropyridines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The facility of these reactions is governed by several key factors, including the position of the nitro groups, the nature of the leaving group, and the attacking nucleophile.
In a typical SNAr mechanism, the nucleophilic attack on the electron-deficient ring is the rate-determining step, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex, and thus the overall reaction rate, is significantly influenced by the ability of the nitro groups to delocalize the negative charge.
Reactivity Profile of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This compound is a unique dinitropyridine derivative that exhibits pronounced reactivity towards nucleophiles. Its structure, featuring two nitro groups and a carbonyl function on the pyridinone ring, creates a highly electron-deficient system. This electronic profile makes it an excellent substrate for nucleophilic-type ring transformation reactions.[1] The combination of high electron deficiency, low aromatic stabilizing energy, and the presence of a good leaving group within its structure are key contributors to its reactivity.[1]
This compound is particularly noted for its utility in three-component ring transformations, where it can serve as a synthetic equivalent of the unstable nitromalonaldehyde.[1] For instance, when reacted with a ketone in the presence of ammonia, it undergoes a ring transformation to afford nitropyridines that are otherwise difficult to synthesize.[1]
Comparative Reactivity of Dinitropyridine Isomers
While direct kinetic data for this compound in SNAr reactions is scarce in the literature, extensive studies on other dinitropyridine isomers provide valuable insights into their relative reactivities. The position of the nitro groups relative to the leaving group is a critical determinant of reactivity. Generally, nitro groups positioned ortho or para to the leaving group provide the most significant rate enhancement due to their ability to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
The following table summarizes available kinetic data for the reaction of various dinitropyridine derivatives with nucleophiles. It is important to note that these reactions were performed under different conditions and with different nucleophiles, and thus the data serves as a qualitative guide to relative reactivity rather than a direct quantitative comparison.
| Dinitropyridine Derivative | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Reference |
| 2-Phenoxy-3,5-dinitropyridine | n-Butylamine | DMSO | 8 dm³ mol⁻¹ s⁻¹ | [2] |
| 2-Ethoxy-3,5-dinitropyridine | Pyrrolidine | DMSO | Varies with conditions | [2] |
| 2-Chloro-3,5-dinitropyridine | Aniline | Methanol | 4.1 x 10⁻¹ dm³ mol⁻¹ s⁻¹ (at 30°C) | [3] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, a general experimental protocol for determining the second-order rate constants of the reaction between a dinitropyridine and a nucleophile using UV-Vis spectrophotometry is provided below.
Objective: To determine the second-order rate constant (k₂) for the reaction of a dinitropyridine with a nucleophile.
Materials:
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Dinitropyridine substrate (e.g., this compound, 2-chloro-3,5-dinitropyridine)
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Nucleophile (e.g., piperidine, aniline)
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Anhydrous solvent (e.g., acetonitrile, DMSO)
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UV-Vis spectrophotometer with temperature control
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the dinitropyridine substrate of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 1 x 10⁻³ M, 2 x 10⁻³ M, 5 x 10⁻³ M, 1 x 10⁻² M) in the same solvent. The nucleophile concentration should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This wavelength should be determined beforehand by recording the full spectra of the starting materials and the product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, mix a known volume of the dinitropyridine stock solution with a known volume of the solvent.
-
Initiate the reaction by adding a known volume of one of the nucleophile stock solutions to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength over time. Continue recording until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each nucleophile concentration can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
Plot the calculated k_obs values against the corresponding nucleophile concentrations.
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The second-order rate constant (k₂) is the slope of the resulting linear plot of k_obs versus [Nucleophile].
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Repeat this entire procedure for each dinitropyridine compound to be compared to obtain their respective second-order rate constants under identical conditions.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a dinitropyridine.
Caption: Key factors influencing the reactivity of dinitropyridine compounds.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for Nucleophilic Aromatic Substitution on 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a highly electron-deficient heterocyclic compound, rendering it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two nitro groups significantly activates the pyridone ring towards nucleophilic attack. This guide provides a comparative overview of alternative reagents for SNAr on this substrate, presenting available experimental data and detailed protocols to aid in the selection of appropriate synthetic strategies.
Comparison of Nucleophilic Reagents
While this compound is a potent electrophile, its reactivity can lead to different outcomes depending on the nucleophile and reaction conditions. The primary modes of reaction are direct nucleophilic aromatic substitution, where a nitro group is displaced, and ring-opening or ring-transformation reactions.
Direct Nucleophilic Aromatic Substitution
In a direct SNAr reaction, a nucleophile attacks one of the carbons bearing a nitro group, leading to the substitution of the nitro group.
Primary and Secondary Amines:
Ring-Opening and Ring-Transformation Reactions
Due to the high electrophilicity of the pyridone ring, strong nucleophiles can induce ring-opening rather than a simple substitution.
Amines (leading to ring-opening):
Treatment of this compound with amines can lead to the cleavage of the pyridone ring. This reaction proceeds via nucleophilic addition at the 4- and 6-positions, followed by the cleavage of two carbon-carbon bonds. The process yields a nitro-substituted azadienamine, with anionic nitroacetamide serving as the leaving group.[1]
Ketones in the presence of a Nitrogen Source (Three-Component Ring Transformation):
A notable reaction of this compound is its three-component ring transformation (TCRT) with a ketone and a nitrogen source like ammonia or ammonium acetate.[1] In this process, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde.[1] This reaction does not result in a simple substitution on the original pyridone ring but rather constructs a new nitro-substituted aromatic ring (either a nitropyridine or a nitroaniline).[1]
Table 1: Comparison of Reaction Outcomes with Different Nucleophiles
| Nucleophile Class | Reagent Example(s) | Primary Reaction Pathway | Product Type | Experimental Yield | Reference |
| Primary Amines | General Primary Amines | Nucleophilic Aromatic Substitution | Carbamates | Data not available | Mentioned in literature |
| Amines | General Amines | Ring-Opening | Nitro-substituted azadienamine | Data not available | [1] |
| Ketones + Ammonia | Cyclohexanone + NH₃ | Three-Component Ring Transformation | 5,6,7,8-Tetrahydro-3-nitroquinoline | 83% | [1] |
| Ketones + Ammonium Acetate | Acetone + NH₄OAc | Three-Component Ring Transformation | 5-Nitro-2-picoline and 2-methyl-4-nitroaniline | 38% and 23% respectively | [1] |
Experimental Protocols
General Synthesis of this compound
Procedure: To a stirred mixture of 1-methyl-2-pyridone (1 equivalent) in concentrated sulfuric acid, concentrated nitric acid is added portion-wise at elevated temperatures (e.g., 100 °C). The reaction mixture is heated for an extended period (e.g., overnight) and then poured into ice-water. The resulting precipitate is collected by filtration and washed with water to afford this compound.
Representative Protocol for Three-Component Ring Transformation (TCRT)
Synthesis of 5,6,7,8-Tetrahydro-3-nitroquinoline: A solution of this compound (1 equivalent), cyclohexanone (1.2 equivalents), and a solution of ammonia in methanol (20 equivalents) is heated in a sealed tube at 70 °C for several hours. After cooling, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product.[1]
Reaction Pathways and Mechanisms
The reactivity of this compound is governed by its highly electron-deficient nature. The following diagrams illustrate the key reaction pathways.
Caption: Reaction pathways of this compound with various nucleophiles.
The mechanism of the three-component ring transformation is a complex cascade of reactions involving initial nucleophilic attack, ring opening, and subsequent cyclization and aromatization steps.
Caption: General experimental workflow for the Three-Component Ring Transformation (TCRT).
Conclusion
This compound is a versatile electrophile in nucleophilic aromatic substitution, offering multiple reaction pathways depending on the choice of nucleophile. While direct substitution of a nitro group by amines to form carbamates is possible, the high reactivity of the substrate often favors ring-opening or complex ring-transformation reactions. For the synthesis of novel nitroaromatic compounds, the three-component ring transformation with ketones and a nitrogen source provides a powerful synthetic tool. Further research is warranted to explore the scope of direct SNAr reactions with a broader range of nucleophiles and to quantify their yields and reaction conditions, which would enable a more direct comparison of their performance.
References
Validation of 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a Versatile Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-3,5-dinitro-1H-pyridin-2-one has emerged as a potent and versatile synthetic intermediate, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and agrochemical research. Its high degree of activation, owing to the presence of two nitro groups, facilitates a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and three-component ring transformations (TCRT). This guide provides an objective comparison of its performance against alternative synthetic strategies, supported by experimental data, to validate its utility in modern organic synthesis.
Core Applications and Performance Comparison
The utility of this compound is most prominently demonstrated in its application as a precursor for substituted nitropyridines and nitroanilines. These structures are key pharmacophores in a variety of biologically active molecules.[1]
Three-Component Ring Transformation (TCRT) for Nitropyridine Synthesis
This compound serves as an excellent substrate in three-component reactions with ketones and ammonia to yield substituted nitropyridines, which can be challenging to synthesize via other methods.[2] This transformation leverages the electron-deficient nature of the pyridinone ring, making it susceptible to nucleophilic attack.[2]
Table 1: Comparison of this compound in TCRT with an Alternative Method for Nitropyridine Synthesis
| Product | Method | Reagents | Conditions | Yield (%) | Reference |
| Cyclohexa[b]pyridine derivative | Three-Component Ring Transformation | This compound, Cyclohexanone, Ammonia | 70°C, 3 h | 83% | [2] |
| 4-Amino-3-nitropyridine | Direct Nitration | 4-Aminopyridine, Conc. H₂SO₄, Fuming HNO₃ | 0-10°C then 90°C | 70% | [3][4] |
| 4-Amino-2-chloro-3-nitropyridine | Direct Nitration | 4-Amino-2-chloropyridine, 65% HNO₃, Conc. H₂SO₄ | Not specified | 75-85% | [5] |
As shown in Table 1, the TCRT method using this compound offers high yields for the synthesis of fused nitropyridine systems.[2] While direct nitration of aminopyridines is a viable alternative for producing simpler aminonitropyridines, the TCRT approach provides a pathway to more complex, fused ring systems that are not as readily accessible.
Synthesis of Nitroanilines
The reactivity of this compound also extends to the synthesis of nitroanilines when ammonium acetate is used as the nitrogen source in the three-component reaction.[2]
Table 2: Comparison of this compound for Nitroaniline Synthesis with an Alternative Method
| Product | Method | Reagents | Conditions | Yield (%) | Reference |
| 2-(p-tolyl)-5-nitroaniline | Three-Component Ring Transformation | This compound, 4-Methylacetophenone, Ammonium Acetate | 120°C, 3 h (in autoclave) | 71% | [2] |
| p-Nitroaniline | Multi-step synthesis from Aniline | Aniline, Acetic Anhydride, HNO₃/H₂SO₄, then hydrolysis | Multi-step | Not specified in single source | [6][7] |
| m-Nitroaniline | Selective reduction | m-Dinitrobenzene, Sodium Hydrogen Sulfide | Not specified | Not specified | [8] |
The TCRT approach provides a direct, one-pot method to synthesize substituted nitroanilines in good yields.[2] Alternative methods, such as the multi-step synthesis from aniline, are often more laborious.
Experimental Protocols
General Procedure for the Synthesis of this compound
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), concentrated nitric acid (120 mL) is added in batches at 100 °C. The reaction mixture is heated at this temperature overnight and then poured into ice (1400 mL). The precipitate is collected by filtration and washed with water to afford this compound.[2]
General Procedure for the Three-Component Ring Transformation (TCRT)
A solution of this compound, a ketone (2 equivalents), and ammonia (20-140 equivalents) in a suitable solvent is heated. For example, when a methanol solution of the pyridone is heated with cyclohexanone (2 equiv.) in the presence of ammonia (20 equiv.) at 70 °C, the corresponding cyclohexa[b]pyridine is obtained.[2] For less reactive ketones, more forcing conditions such as heating at 120 °C in an autoclave with a higher concentration of ammonia may be required.[2]
Visualizing the Synthetic Pathways
Caption: Three-Component Ring Transformation (TCRT) workflow.
Caption: Synthesis of the title compound.
Safety and Handling
This compound is a solid with a melting point of 174-178 °C.[9] It is classified as toxic if swallowed.[10] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated place.[11] Due to its nitro groups, it may have explosive properties and should be handled with care, avoiding shock and friction.[1][12]
Conclusion
This compound is a highly effective synthetic intermediate for the construction of substituted nitropyridines and nitroanilines, particularly for complex and fused ring systems. The three-component ring transformation offers a powerful and often high-yielding alternative to more traditional methods like direct nitration, which may be more suitable for simpler, non-fused systems. The choice between these methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired complexity of the final product. The reactivity and versatility of this compound validate its importance as a valuable tool in the synthetic chemist's arsenal for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 6. magritek.com [magritek.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. 1-甲基-3,5-二硝基吡啶-2(1H)-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
efficacy of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in producing pharmaceutical precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridine rings is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous pharmaceutical agents. The choice of synthetic methodology is critical, impacting yield, substrate scope, and scalability. This guide provides an objective comparison of three distinct methods for producing highly functionalized pyridine-based pharmaceutical precursors:
-
Three-Component Ring Transformation (TCRT) using 1-Methyl-3,5-dinitro-1H-pyridin-2-one.
-
Nucleophilic Aromatic Substitution (SNAAr) on highly activated halopyridines.
-
Palladium-Catalyzed Buchwald-Hartwig Amination of halopyridines.
This document outlines the unique advantages of each approach, supported by experimental data and detailed protocols to inform your selection of the optimal synthetic route.
Method 1: this compound (DNP) in Ring Transformation
This compound (DNP) is a highly electron-deficient pyridone that serves as a versatile building block.[1] Instead of undergoing direct substitution of a nitro group, its primary utility in generating complex precursors is through a Three-Component Ring Transformation (TCRT) . In this reaction, DNP functions as a safe and stable synthetic equivalent of the highly unstable nitromalonaldehyde.[1]
The reaction proceeds by combining DNP, a ketone (or aldehyde), and a nitrogen source (like ammonia or ammonium acetate) in a one-pot synthesis to construct novel, substituted nitropyridines or nitroanilines.[1][2] This "scrap and build" approach is powerful for creating structures not easily accessible through other means.[1]
References
Assessing the Regioselectivity of Reactions with 1-Methyl-3,5-dinitro-1H-pyridin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a highly versatile and reactive scaffold in organic synthesis, primarily owing to the electron-deficient nature of its pyridine ring. This deficiency, induced by the two nitro groups and the pyridinone carbonyl, renders the molecule susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a diverse range of substituted heterocyclic compounds. This guide provides a comprehensive assessment of the regioselectivity of reactions with this compound, presenting a comparative analysis of its reactivity with various nucleophiles, supported by available experimental data and detailed methodologies.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). The key to understanding the regioselectivity of these reactions lies in the stability of the intermediate Meisenheimer complex. For the this compound ring, nucleophilic attack can principally occur at the C4 and C6 positions, which are ortho and para to the ring nitrogen, respectively. Attack at these positions allows for the effective delocalization of the resulting negative charge onto the electronegative nitrogen atom of the pyridine ring, thereby stabilizing the intermediate.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a fundamental transformation. While specific quantitative data on product ratios for a wide range of amines is not extensively documented in readily available literature, the general principle of SNAr on pyridines suggests a preference for the C4 and C6 positions.
In a related system, the reaction of 2-chloro-3,5-dinitropyridine with anilines has been studied, indicating the formation of a Meisenheimer intermediate is the rate-determining step. This suggests that the stability of this intermediate is paramount in determining the reaction's outcome.
Table 1: Regioselectivity of Amination Reactions (Hypothetical Data for Illustrative Purposes)
| Nucleophile | Reaction Conditions | Product Ratio (C4-substituted : C6-substituted) | Total Yield (%) |
| Piperidine | Methanol, 25°C, 4h | 65 : 35 | 85 |
| Morpholine | Acetonitrile, reflux, 2h | 70 : 30 | 92 |
| Aniline | DMF, 80°C, 6h | 55 : 45 | 78 |
Note: The data in this table is hypothetical and serves to illustrate how experimental results would be presented. Currently, specific quantitative product ratios for these reactions are not widely published.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols, are also expected to react with this compound via an SNAr mechanism. The high polarizability and nucleophilicity of sulfur compounds make them effective reagents for these transformations. The regioselectivity is anticipated to follow the same principles of Meisenheimer complex stabilization, favoring attack at the C4 and C6 positions.
Reactions with Carbon Nucleophiles
Reactions involving carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonates), represent a powerful method for C-C bond formation. These reactions are also expected to proceed via nucleophilic attack at the electron-deficient C4 and C6 positions of the pyridinone ring.
Three-Component Ring Transformation (TCRT)
A notable reaction of this compound is its participation in three-component ring transformations (TCRT). This reaction typically involves the pyridinone, a ketone, and a source of ammonia (such as ammonia itself or ammonium acetate).[1] In this process, the pyridinone ring is opened and subsequently re-closed to form a new, highly substituted pyridine or aniline derivative.[1] The regioselectivity of the final product in these transformations is dependent on the nature of the ketone and the reaction conditions. This transformation underscores the utility of this compound as a synthon for complex heterocyclic systems.
Comparison with Alternative Substrates
To provide a comprehensive assessment, it is crucial to compare the regioselectivity of this compound with that of other electron-deficient aromatic and heteroaromatic systems.
Dinitroquinazolines
Studies on the nucleophilic aromatic substitution of 5,7-dinitroquinazoline-4-one have shown that regioselectivity can be influenced by factors such as intramolecular hydrogen bonding.[2] In the reaction with methylamine, substitution occurs preferentially at the peri-position (C5) due to the stabilizing effect of a hydrogen bond between the incoming amine and the carbonyl group at C4.[2] This highlights that while electronic effects are primary drivers of regioselectivity, other subtle factors can play a decisive role.
Table 2: Comparison of Regioselectivity with Dinitroquinazoline-4-one
| Substrate | Nucleophile | Major Product | Driving Factor for Regioselectivity |
| This compound | Amines | C4/C6 substitution (predicted) | Meisenheimer complex stabilization by ring nitrogen |
| 5,7-Dinitroquinazoline-4-one | Methylamine | C5 (peri) substitution | Intramolecular hydrogen bonding in the transition state[2] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Amines
A solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, acetonitrile, DMF; 10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser. To this solution, the desired amine (1.1 mmol) is added, followed by a non-nucleophilic base such as triethylamine (1.5 mmol) if the amine salt is used or to scavenge the liberated acid. The reaction mixture is then stirred at a specified temperature (e.g., room temperature, reflux) for a designated period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system to isolate the substituted products. The regiochemical outcome is determined by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the factors determining regioselectivity and the general experimental workflow, the following diagrams are provided.
Caption: Factors influencing the regioselectivity of nucleophilic attack on this compound.
References
A Comparative Guide to the Reaction Products of 1-Methyl-3,5-dinitro-1H-pyridin-2-one
For researchers and professionals in drug development and organic synthesis, 1-Methyl-3,5-dinitro-1H-pyridin-2-one is a versatile reagent. Its electron-deficient pyridine ring makes it susceptible to nucleophilic attack, leading to a variety of heterocyclic products. This guide provides a quantitative comparison of its reaction products, primarily focusing on the three-component ring transformation (TCRT) reactions, supported by experimental data and detailed protocols.
Quantitative Analysis of Reaction Products
The reaction of this compound with carbonyl compounds in the presence of a nitrogen source, such as ammonia or ammonium acetate, yields substituted nitropyridines and nitroanilines. The product distribution and yields are highly dependent on the reactants and reaction conditions.
Three-Component Ring Transformation with Ammonia
In the presence of ammonia, this compound reacts with various ketones to produce 5-nitropyridine derivatives. The reaction conditions significantly impact the product yield. For instance, with less reactive ketones like acetophenone, harsher conditions (higher temperature and a larger excess of ammonia) are necessary to achieve a good yield.[1]
| Ketone/Aldehyde | Reaction Conditions | Product | Yield (%) |
| Cyclohexanone | 20 equiv. NH₃, MeOH, 70 °C | 5,6,7,8-Tetrahydro-3-nitroquinoline | 83 |
| Cyclopentanone | 20 equiv. NH₃, MeOH, 70 °C | 6,7-Dihydro-5H-cyclopenta[b]pyridine | Low Yield |
| Acetophenone | 140 equiv. NH₃, MeOH, 120 °C (autoclave) | 2-Phenyl-5-nitropyridine | 81 |
| Propiophenone | 140 equiv. NH₃, MeOH, 120 °C (autoclave) | 3-Methyl-2-phenyl-5-nitropyridine | High Yield |
| Various Aromatic Ketones | 140 equiv. NH₃, MeOH, 120 °C (autoclave) | Corresponding 2-Aryl-5-nitropyridines | High Yields |
| Aliphatic Aldehydes (with α-methylene) | NH₃, NH₄OAc (Condition C) | 5-Alkyl-3-nitropyridines | Moderate to Good |
Data sourced from Tohda et al. (1990) and a 2021 review on Three-Component Ring Transformations.[1][2]
Three-Component Ring Transformation with Ammonium Acetate
Using ammonium acetate as a less nucleophilic nitrogen source can be advantageous, especially with less reactive ketones, as it can mitigate the competitive ammonolysis of the starting pyridone.[1] This method can lead to the formation of both nitropyridines and, interestingly, nitroanilines.
| Ketone | Reaction Conditions | Products | Yield (%) |
| Acetophenone | 3 equiv. NH₄OAc | 2-Phenyl-5-nitropyridine and a bicyclic product | - |
| Cyclohexanone | NH₄OAc | 5,6,7,8-Tetrahydro-3-nitroquinoline and 4-Nitroaniline derivative | - |
Yields for these specific reactions were not detailed in the provided search results.
Experimental Protocols
General Procedure for the Three-Component Synthesis of 3-Nitropyridines using Ammonia
This protocol is based on the work of Tohda et al. (1990).[2]
Materials:
-
1-Methyl-3,5-dinitro-2-pyridone
-
Ketone or Aldehyde
-
Methanol
-
Aqueous Ammonia
-
Ammonium Acetate (for Condition C)
Procedure (Condition A - Mild):
-
A solution of 1-methyl-3,5-dinitro-2-pyridone (1.0 mmol) and a ketone (e.g., cyclohexanone, 1.2 mmol) in methanol (10 mL) is prepared.
-
Aqueous ammonia (20 mmol) is added to the solution.
-
The mixture is heated at 70 °C in a sealed tube for the specified reaction time.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the 3-nitropyridine product.
Procedure (Condition B - Harsh):
-
A solution of 1-methyl-3,5-dinitro-2-pyridone (1.0 mmol) and a ketone (e.g., acetophenone, 1.2 mmol) in methanol (10 mL) is placed in an autoclave.
-
A large excess of aqueous ammonia (140 mmol) is added.
-
The autoclave is sealed and heated to 120 °C for the specified reaction time.
-
After cooling, the reaction mixture is worked up as described in Condition A.
Procedure (Condition C - with Ammonium Acetate):
-
A solution of 1-methyl-3,5-dinitro-2-pyridone (1.0 mmol), an aliphatic aldehyde, and ammonium acetate in a suitable solvent is prepared.
-
The reaction is carried out under appropriate heating.
-
Work-up and purification are performed as in the previous methods.
Reaction Pathway and Logic
The reaction is a nucleophilic-type ring transformation.[1] The process involves the initial attack of the enolate (from the ketone/aldehyde) and ammonia on the electron-deficient pyridone ring, leading to a series of intermediates that ultimately rearrange and eliminate a nitroacetamide equivalent to form the new pyridine ring.
Caption: Proposed reaction pathway for the three-component synthesis of 3-nitropyridines.
This guide provides a foundational understanding of the quantitative aspects of this compound reactions. Researchers can use this information to select optimal conditions for the synthesis of specific substituted nitropyridine and nitroaniline derivatives. Further exploration of different nucleophiles and reaction conditions is likely to uncover an even broader range of accessible heterocyclic structures from this versatile starting material.
References
1-Methyl-3,5-dinitro-1H-pyridin-2-one: A Comparative Review of Its Applications
For researchers, scientists, and drug development professionals, 1-Methyl-3,5-dinitro-1H-pyridin-2-one stands as a versatile chemical intermediate with significant potential across diverse scientific domains. This guide provides a comprehensive comparison of its applications in organic synthesis, as an energetic material, and its potential, though less explored, roles in agrochemicals and pharmaceuticals.
Overview
This compound, a dinitro-substituted pyridinone, is recognized for its high reactivity, making it a valuable precursor in various chemical transformations.[1] Its electron-deficient nature, owing to the presence of two nitro groups and a carbonyl group, renders it an excellent substrate for nucleophilic substitution and ring transformation reactions.[2] This reactivity profile has led to its utilization in the synthesis of a range of compounds, from energetic materials to potential bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃O₅ | |
| Molecular Weight | 199.12 g/mol | |
| Appearance | Light orange to Yellow to Green powder to crystal | [3] |
| Melting Point | 174-178 °C | [3] |
| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [3] |
| Density | 1.60 g/cm³ | [3] |
| λmax | 308 nm (H₂O) | [3] |
Applications and Comparative Analysis
The applications of this compound span several fields, each leveraging its unique chemical characteristics.
Organic Synthesis: A Superior Substrate for Ring Transformations
This compound is a highly effective substrate for nucleophilic-type ring transformation reactions.[2] This is attributed to its high electron deficiency, low aromatic stabilizing energy, and the presence of a good leaving group.[2] These characteristics facilitate the "scrap and build" approach to synthesizing complex heterocyclic compounds that are otherwise difficult to obtain.[2]
While direct quantitative comparisons of reaction efficiency with other substrates are not extensively documented in the available literature, the compound's utility in three-component ring transformation (TCRT) reactions to produce nitropyridines and nitroanilines highlights its synthetic value.[2] In these reactions, it serves as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde.[2]
Experimental Protocol: General Synthesis of this compound
A general procedure for the synthesis of this compound from 1-methyl-2-pyridone has been reported as follows:
-
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches at 100 °C.[3]
-
Heat the reaction mixture at this temperature overnight.[3]
-
Pour the mixture into ice (1400 mL).[3]
-
Collect the precipitate by filtration and wash with water to afford this compound.[3]
Note: This protocol is for informational purposes and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.
Diagram of Synthetic Pathway
References
A Comparative Guide to the Use of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is a critical factor that influences not only the success of a reaction but also its overall cost-effectiveness and safety. This guide provides a comprehensive cost-benefit analysis of using 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a versatile building block in organic synthesis, with a particular focus on its application in the preparation of nitropyridines and in three-component ring transformation reactions. We present a detailed comparison with alternative synthetic strategies, supported by experimental data, to offer an objective resource for informed decision-making in the laboratory.
Cost-Benefit Analysis of this compound Synthesis
The primary route to this compound involves the nitration of 1-methyl-2-pyridone. A thorough cost analysis of this synthesis is essential for evaluating its economic viability.
Table 1: Cost Analysis for the Synthesis of this compound
| Reagent/Product | Molar Mass ( g/mol ) | Price (USD) | Quantity | Cost per Mole (USD) |
| 1-Methyl-2-pyridone | 109.13 | $44.02 | 100 g | $48.05 |
| Concentrated Nitric Acid (~70%) | 63.01 | $45.14 | 500 mL (~700 g) | ~$2.88 |
| Concentrated Sulfuric Acid (~98%) | 98.08 | $47.95 | 32 oz (~907 g) | ~$4.89 |
| This compound | 199.12 | $1.10/g | N/A | $219.03 |
Note: Prices are based on currently available data from various suppliers and are subject to change. Shipping and handling costs are not included.
Based on the synthesis protocol with a reported yield of 30%, the estimated cost to produce one mole of this compound is significantly lower than its commercial purchase price, highlighting a potential cost-saving advantage for laboratories that can perform the synthesis in-house. However, this calculation does not factor in labor, equipment, and waste disposal costs, which should be considered for a complete economic evaluation.
Comparison with Alternative Synthetic Routes
The utility of this compound is best understood by comparing its performance in key applications against alternative methods.
Synthesis of Nitropyridines
A primary application of this compound is as a precursor to various nitropyridine derivatives through three-component reactions. An alternative, more direct approach to synthesizing nitropyridines is the nitration of pyridine itself.
Table 2: Comparison of Methods for Nitropyridine Synthesis
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Via this compound | Ketones, Ammonia/Ammonium Acetate | High (e.g., 81% for 3-nitro-6-phenylpyridine)[1] | High yields, functional group tolerance, metal-free.[1] | Multi-step synthesis of the starting material. |
| Direct Nitration of Pyridine | Nitric Acid, Trifluoroacetic Anhydride | Variable (10-83%)[2] | Fewer synthetic steps. | Lower yields for some substrates, use of corrosive and hazardous reagents.[2] |
| Via 2-Chloro-5-nitropyridine | Various nucleophiles | High (e.g., 95.3% for the chlorination step)[3] | Readily available starting material, versatile for nucleophilic substitution.[4] | The synthesis of the starting material can involve hazardous reagents.[5] |
Three-Component Ring Transformation Reactions
This compound is an excellent substrate for three-component ring transformations (TCRT) to generate diverse heterocyclic compounds.[6] A common alternative for synthesizing substituted pyridines is through the use of precursors like 2-chloro-5-nitropyridine.
Table 3: Comparison of Substrates for Three-Component Reactions
| Substrate | Key Features | Cost of Starting Material | Synthetic Utility |
| This compound | Highly activated for nucleophilic attack, serves as a safe synthetic equivalent of unstable nitromalonaldehyde.[6] | Higher initial cost if purchased, lower if synthesized. | Excellent for generating a wide variety of nitropyridines and other heterocycles.[6] |
| 2-Chloro-5-nitropyridine | Versatile for nucleophilic aromatic substitution. | Relatively low cost (~$318.28/kg).[4] | Good for introducing various substituents at the 2-position of the pyridine ring. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature and describes the nitration of 1-methyl-2-pyridone.[7]
Materials:
-
1-methyl-2-pyridone
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches at 100 °C.
-
Heat the reaction mixture at this temperature overnight.
-
Pour the reaction mixture into ice (1400 mL).
-
Collect the precipitate by filtration and wash it with water to afford this compound.
-
Expected yield: 18.66 g (30%).
Alternative: Nitration of Pyridine using Nitric Acid and Trifluoroacetic Anhydride
This protocol provides a direct method for the synthesis of nitropyridines.[2]
Materials:
-
Pyridine or substituted pyridine
-
Trifluoroacetic anhydride
-
Concentrated nitric acid
-
Aqueous sodium metabisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Chill trifluoroacetic anhydride in an ice bath.
-
Slowly add the pyridine derivative and stir at chilled conditions for 2 hours.
-
Add concentrated nitric acid dropwise.
-
After stirring for 9-10 hours, slowly add the solution to a chilled aqueous solution of sodium metabisulfite.
-
After 24 hours, adjust the pH to 6-7 with NaOH solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography.
Three-Component Ring Transformation of this compound
This protocol describes the synthesis of 3-nitro-6-phenylpyridine.[1]
Materials:
-
This compound
-
Acetophenone
-
Ammonia in methanol
-
Autoclave
Procedure:
-
Heat a methanol solution of this compound with acetophenone in the presence of a large excess of ammonia (140 equivalents) at 120 °C in an autoclave.
-
After the reaction is complete, cool the mixture and isolate the product, 3-nitro-6-phenylpyridine.
-
Expected yield: 81%.
Visualizing Synthetic Pathways and Workflows
To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Synthesis of this compound.
Caption: Alternative direct nitration of pyridine.
Caption: Three-component ring transformation workflow.
Safety and Handling
Working with nitrated compounds and strong acids requires strict adherence to safety protocols.
-
This compound: While stable under recommended storage conditions, it is a dinitro compound and should be handled with care. Avoid formation of dust and contact with skin and eyes.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Trifluoroacetic anhydride reacts violently with water and is corrosive and harmful if inhaled.[7][8][9] Dinitrogen pentoxide is a strong oxidizer that can form explosive mixtures with organic compounds and is unstable at room temperature.[4]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Ensure that emergency eyewash stations and safety showers are readily accessible.
Conclusion
This compound presents itself as a valuable and versatile reagent in organic synthesis, particularly for the construction of complex nitropyridine derivatives through three-component reactions. The cost-benefit analysis indicates that in-house synthesis can be economically advantageous compared to direct purchase. When compared to alternative methods like the direct nitration of pyridines, the use of this compound often provides higher yields and greater functional group tolerance, albeit at the cost of an additional synthetic step. For three-component reactions, it serves as a safe and effective precursor. The choice between this reagent and alternatives like 2-chloro-5-nitropyridine will depend on the specific target molecule, desired substitution pattern, and the overall cost and safety considerations of the synthetic route. This guide provides the necessary data to aid researchers in making an informed decision based on the specific needs of their project.
References
- 1. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. 2-Amino-5-nitropyridine, 98% 4214-76-0 manufacturers in India | 2-Amino-5-nitropyridine, 98% - India with worldwide shipping [ottokemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Hydroxy-5-nitropyridine 97 5418-51-9 [sigmaaldrich.com]
- 6. 三氯氧磷(V) 99.999% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. volochem.com [volochem.com]
- 8. imarcgroup.com [imarcgroup.com]
- 9. Phosphorus Pentachloride price today | Historical price charts of Phosphorus Pentachloride - Shanghai Metal Market [metal.com]
Comparative Performance Analysis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one and Structurally Related Compounds in Synthetic and Biological Applications
For Immediate Release
A comprehensive review of available data highlights the performance of 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a versatile reagent in organic synthesis and underscores the biological potential of the broader class of nitropyridine compounds. This guide provides a comparative analysis of this compound against similar compounds, focusing on its utility in multicomponent reactions and the cytotoxic and herbicidal activities of related molecules, offering valuable insights for researchers, scientists, and drug development professionals.
I. Performance in Organic Synthesis: Three-Component Ring Transformations
This compound has demonstrated significant utility as a stable and effective synthetic equivalent of the unstable nitromalonaldehyde in three-component ring transformations (TCRT) for the synthesis of various nitropyridines.[1] This reactivity stems from its high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group.[1]
A key application of this compound is in the reaction with a ketone and a nitrogen source, such as ammonia or ammonium acetate, to yield functionalized nitropyridines. The performance of this compound in these reactions, particularly in terms of product yield, is influenced by the reaction conditions and the nature of the ketone substrate.
Table 1: Comparative Yields of Nitropyridine Synthesis via Three-Component Ring Transformation Using this compound [1]
| Ketone Substrate | Nitrogen Source | Reaction Conditions | Product | Yield (%) |
| Cyclohexanone | Ammonia (20 equiv.) | Methanol, 70 °C | Cyclohexa[b]pyridine derivative | 83 |
| Cyclopentanone | Ammonia (20 equiv.) | Methanol, 70 °C | Cyclopenta[b]pyridine derivative | Low |
| Acetophenone | Ammonia (140 equiv.) | Autoclave, 120 °C | 2-Phenyl-5-nitropyridine | Moderate |
| Various Cycloalkanones | Ammonium Acetate | Not specified | Cycloalka[b]pyridines | Excellent |
As indicated in Table 1, reaction yields are notably high with certain cyclic ketones like cyclohexanone under milder conditions. However, for less reactive ketones such as cyclopentanone or aromatic ketones like acetophenone, more forcing conditions are necessary to achieve moderate to low yields, mitigating the competing aminolysis of the starting material.[1] The use of ammonium acetate as a nitrogen source appears to provide excellent yields across a range of cycloalkanones.[2]
II. Biological Activity: A Comparative Overview
While direct comparative biological studies benchmarking this compound are limited, analysis of structurally related nitropyridine and pyridinone derivatives provides valuable insights into its potential performance in herbicidal and cytotoxic applications.
A. Herbicidal Activity
Nitropyridine derivatives have been investigated for their herbicidal properties. For instance, certain pyridyloxy-substituted acetophenone oxime ethers containing a nitropyridine moiety have demonstrated moderate protoporphyrinogen oxidase inhibitory activity, a key target for herbicide development.
A standardized protocol for assessing pre-emergent herbicidal activity can be employed to benchmark the performance of this compound against other nitropyridine-based compounds.
B. Cytotoxic Activity
For example, a series of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives have shown significant growth inhibitory activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range.[3] Similarly, certain piperidone compounds have demonstrated tumor-selective cytotoxicity in leukemia cells at low micromolar concentrations.[4]
The evaluation of this compound using similar cytotoxicity assays would be necessary for a direct performance comparison.
III. Experimental Protocols
A. General Experimental Protocol for Three-Component Ring Transformation
This protocol is based on the methodology for the synthesis of nitropyridines using this compound.[1]
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, acetophenone)
-
Nitrogen source (e.g., ammonia solution in methanol, ammonium acetate)
-
Solvent (e.g., methanol)
-
Reaction vessel (e.g., sealed tube, autoclave for high-pressure reactions)
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the ketone in the chosen solvent.
-
Add the nitrogen source to the reaction mixture. The molar ratio of reactants should be optimized based on the reactivity of the ketone.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 70 °C for reactive ketones, 120 °C for less reactive ketones).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate and purify the product using standard laboratory techniques such as extraction and column chromatography.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
IV. Visualizations
Synthesis of this compound
The synthesis of the title compound is a critical preliminary step for its application in further reactions. A general three-step synthesis starting from pyridine has been described.[1]
Caption: Synthetic pathway for this compound.
Three-Component Ring Transformation Workflow
The general workflow for utilizing this compound in a three-component reaction to generate nitropyridines is outlined below.
Caption: General workflow for three-component nitropyridine synthesis.
V. Conclusion
This compound is a valuable and versatile reagent, particularly for the synthesis of complex nitropyridines through three-component reactions. Its performance, in terms of yield, is dependent on the specific substrates and reaction conditions employed. While direct comparative data on its biological activity is not extensively available, the broader family of nitropyridine and pyridinone derivatives demonstrates significant potential in herbicidal and cytotoxic applications. Further direct comparative studies are warranted to fully elucidate the performance of this compound relative to other similar compounds in these biological contexts.
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-3,5-dinitro-1H-pyridin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and legal disposal of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a compound classified as toxic if swallowed.[1][2] Adherence to these procedures is mandatory to ensure personal safety and environmental protection.
Hazard and Safety Information
Before handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification & Statement | GHS Pictogram | Signal Word | Precautionary Statements (Disposal) |
| Acute Toxicity (Oral), Category 3; H301: Toxic if swallowed.[1][2] | GHS06: Skull and crossbones[2] | Danger[1][2] | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1] |
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all national and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3]
Step-by-Step Disposal Guidance:
-
Consult Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding hazardous waste disposal.
-
Container Management:
-
Keep the chemical in its original container.
-
Do not mix this compound with other waste materials.
-
Ensure the container is tightly closed and properly labeled with the chemical name and associated hazards.[2]
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Waste Collection:
-
Spill Management:
Experimental Protocols
No specific experimental protocols for the neutralization or in-lab destruction of this compound are provided in the available safety data sheets. The standard and required procedure is disposal through an approved waste disposal plant. Attempting to neutralize or treat this chemical without established and validated protocols can be dangerous and may violate regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Methyl-3,5-dinitro-1H-pyridin-2-one
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-Methyl-3,5-dinitro-1H-pyridin-2-one. The procedural guidance is designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 14150-94-8
-
Molecular Formula: C₆H₅N₃O₅
Hazard Summary: this compound is classified as toxic if swallowed.[1][2] It can also cause skin and eye irritation.[3] As a dinitro-aromatic compound, it should be handled with care, considering the potential for reactivity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on safety data sheets and best practices for handling nitro compounds.[4][5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[1][5] | Protects against splashes and solid particulates that can cause severe eye irritation. |
| Skin Protection | Wear a fire/flame-resistant and impervious lab coat, fully buttoned.[1][5] Full-length pants and closed-toe shoes are mandatory.[4] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls. | Provides a barrier against accidental skin contact. |
| Hand Protection | Handle with chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds, especially for extended contact.[4][5] Always inspect gloves for integrity before use.[5] | Prevents skin absorption, a primary route of exposure for nitro compounds.[5] |
| Respiratory Protection | All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust.[4][6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor and particulate cartridge.[1][5] | Protects against inhalation of harmful dust or vapors. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation and Inspection:
-
Before starting work, ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Inspect all required PPE (gloves, goggles, face shield, lab coat) for any damage.
-
Locate the nearest safety shower and eyewash station.
-
Have an appropriate spill kit readily available.
-
-
Weighing and Transfer:
-
In Solution:
-
Post-Handling:
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3][6]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, prevent further spillage.
-
Clean-up:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[6]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of waste material, including contaminated PPE and spill cleanup materials, in accordance with applicable federal, state, and local regulations.[1]
-
Do not dispose of down the drain.[6]
-
The empty container should be disposed of as hazardous waste.
Workflow and Safety Procedures
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
